cyclosporin A
Description
BenchChem offers high-quality cyclosporin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclosporin A including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,9,21-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)67(19)43(29-33(3)4)54(77)65-47(36(9)10)59(82)68(20)44(30-34(5)6)53(76)62-40(16)52(75)63-41(17)56(79)70(22)48(37(11)12)60(83)69(21)45(31-35(7)8)58(81)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40-,41+,42-,43-,44-,45-,47-,48-,49-,50-,51+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGMTSQIFXMRY-CQYSYLQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Immunosuppressive Core: A Technical Guide to the Mechanism of Cyclosporin A in T Cell Inhibition
This guide provides a detailed exploration of the molecular mechanisms underpinning the immunosuppressive activity of Cyclosporin A (CsA) on T lymphocytes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent. We will delve into the core signaling pathways affected by CsA, provide field-proven experimental protocols to investigate its action, and offer insights into the causality behind these methodologies.
Introduction: The Clinical Significance of Cyclosporin A
Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases.[1][2] Its introduction into clinical practice in the 1980s dramatically improved graft survival rates and offered a potent therapeutic option for conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease.[1][3] The primary therapeutic effect of CsA lies in its ability to potently and selectively suppress the activation of T cells, key orchestrators of the adaptive immune response.[4][5][6] This guide will dissect the precise molecular interactions and signaling cascades that are targeted by CsA to achieve this immunosuppressive effect.
The Molecular Handshake: Cyclosporin A, Cyclophilin, and Calcineurin
The journey of Cyclosporin A's action begins with its entry into the cytoplasm of a T cell, where it engages in a critical interaction with its intracellular receptor, cyclophilin A (CypA) .[1][7] CypA is a highly abundant cytosolic protein with peptidyl-prolyl isomerase activity.[7][8] The binding of CsA to CypA is a high-affinity interaction, with a dissociation constant (Kd) reported to be approximately 36.8 nM.[9] This binding event is crucial, as it induces a conformational change in CypA, creating a composite surface that is now capable of interacting with a new target: the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin .[1][4][10]
The formation of this ternary complex—Cyclosporin A, Cyclophilin A, and Calcineurin—is the central event in CsA's mechanism of action.[1][4] This complex effectively inhibits the phosphatase activity of calcineurin.[1][4]
Caption: Formation of the inhibitory Cyclosporin A-Cyclophilin A complex.
Disrupting the Signal: Inhibition of the NFAT Signaling Pathway
The inhibition of calcineurin by the CsA-CypA complex has profound downstream consequences for T cell activation. A primary substrate of calcineurin is the Nuclear Factor of Activated T cells (NFAT) family of transcription factors.[1][4][11] In resting T cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm.[4][12]
Upon T cell receptor (TCR) engagement by an antigen, a signaling cascade is initiated, leading to a sustained increase in intracellular calcium levels.[1][12] This rise in calcium activates calcineurin.[1][12] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[4][10] This dephosphorylation is the critical step that allows NFAT to translocate from the cytoplasm into the nucleus.[1][4]
Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes, most notably the gene encoding Interleukin-2 (IL-2) .[1][13] IL-2 is a potent cytokine that acts as a crucial growth factor for T cells, driving their proliferation and differentiation into effector cells.[4][8]
Cyclosporin A, by inhibiting calcineurin, prevents the dephosphorylation of NFAT.[1][4] As a result, NFAT remains phosphorylated and is retained in the cytoplasm, unable to enter the nucleus and initiate the transcription of IL-2 and other critical cytokine genes.[4] This blockade of IL-2 production is a cornerstone of CsA's immunosuppressive effect, as it effectively halts the clonal expansion of activated T cells.[8][14]
Caption: The Cyclosporin A-mediated inhibition of the Calcineurin-NFAT pathway.
Experimental Validation: Protocols for Assessing Cyclosporin A Activity
To rigorously study the effects of Cyclosporin A on T cell function, a series of well-established in vitro assays can be employed. The following protocols provide a framework for quantifying the impact of CsA on key aspects of T cell activation.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the ability of T cells to proliferate in response to stimulation, a process that is highly dependent on IL-2 signaling and thus sensitive to CsA inhibition.[15]
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation via flow cytometry.
Step-by-Step Methodology:
-
Cell Preparation: Isolate primary T cells (e.g., from peripheral blood mononuclear cells - PBMCs) or use a T cell line (e.g., Jurkat).
-
CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove excess CFSE.
-
Cell Plating and Treatment: Plate the CFSE-labeled T cells at a density of 1 x 10^5 cells/well in a 96-well plate. Add varying concentrations of Cyclosporin A (e.g., 0.1 to 1000 ng/mL) and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the T cells with an appropriate stimulus, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. A population of undivided cells (high CFSE fluorescence) will be present in unstimulated and effectively inhibited samples. Proliferating cells will appear as distinct peaks with successively lower CFSE fluorescence.
Data Presentation:
| Treatment Group | Cyclosporin A (ng/mL) | % Proliferating Cells |
| Unstimulated Control | 0 | < 5% |
| Stimulated Control | 0 | > 80% |
| CsA Treatment 1 | 1 | |
| CsA Treatment 2 | 10 | |
| CsA Treatment 3 | 100 | |
| CsA Treatment 4 | 1000 |
Cytokine Production Assay (ELISA)
This assay directly measures the production of key cytokines, such as IL-2, which are transcriptionally regulated by NFAT.[16][17]
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture T cells and treat with varying concentrations of Cyclosporin A as described in the proliferation assay (steps 1 and 5).
-
Stimulation: Stimulate the T cells with an appropriate stimulus.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the culture plate and carefully collect the cell-free supernatant.
-
ELISA Procedure: Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable color change.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant IL-2 of known concentrations. Use this curve to calculate the concentration of IL-2 in the experimental samples.
Data Presentation:
| Treatment Group | Cyclosporin A (ng/mL) | IL-2 Concentration (pg/mL) |
| Unstimulated Control | 0 | < 10 |
| Stimulated Control | 0 | > 500 |
| CsA Treatment 1 | 1 | |
| CsA Treatment 2 | 10 | |
| CsA Treatment 3 | 100 | |
| CsA Treatment 4 | 1000 |
NFAT Nuclear Translocation Assay (Immunofluorescence)
This assay visually demonstrates the inhibitory effect of Cyclosporin A on the nuclear translocation of NFAT.[15]
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of NFAT. An antibody specific to NFAT is used to label the protein, and a secondary antibody conjugated to a fluorophore allows for its detection.
Step-by-Step Methodology:
-
Cell Culture on Coverslips: Seed T cells onto sterile glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Treat the cells with Cyclosporin A and then stimulate them as previously described.
-
Fixation: After a short stimulation period (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NFAT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Data Interpretation: In unstimulated or CsA-treated cells, NFAT staining will be predominantly cytoplasmic. In stimulated cells without CsA, NFAT staining will be concentrated in the nucleus.
Caption: Experimental workflow for assessing Cyclosporin A activity in T cells.
Conclusion: A Targeted Approach to Immunosuppression
The mechanism of action of Cyclosporin A in T cells is a well-defined and elegant example of targeted immunosuppression. By forming a complex with cyclophilin and subsequently inhibiting the phosphatase activity of calcineurin, CsA effectively severs the signaling pathway that leads to the nuclear translocation of NFAT and the subsequent transcription of IL-2.[1][4] This precise molecular intervention prevents the clonal expansion of activated T cells, which is central to its therapeutic efficacy in preventing organ transplant rejection and managing autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and understand the intricate interplay between Cyclosporin A and the T cell activation machinery.
References
-
Wikipedia. Ciclosporin. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclosporine? [Link]
-
Palay, D. A., & Hess, D. (1981). Inhibition of T-cell activity by cyclosporin A. Scandinavian journal of immunology, 15(5), 449–458. [Link]
-
Szamel, M., Berger, P., & Resch, K. (1986). Inhibition of T lymphocyte activation by cyclosporin A: interference with the early activation of plasma membrane phospholipid metabolism. Journal of immunology (Baltimore, Md. : 1950), 136(1), 264–269. [Link]
-
Wikipedia. Cyclophilin. [Link]
-
Zeder-Lutz, G., Zuber, G., Van Dorsselaer, A., & Altschuh, D. (1995). Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements. FEBS letters, 363(1-2), 133–138. [Link]
-
Emmel, E. A., Verweij, C. L., Durand, D. B., Higgins, K. M., Lacy, E., & Crabtree, G. R. (1989). Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation. Science (New York, N.Y.), 246(4937), 1617–1620. [Link]
-
Wahl, S. M., & Wong, H. L. (1990). Mechanisms of action of cyclosporine and effects on connective tissues. Current opinion in rheumatology, 2(5), 807–813. [Link]
-
Penn CURF. Cyclosporine A Inhibition of the Calcineurin/ NFAT Pathway and Its Effect on Tumor Metastases in Lung Fibroblasts. [Link]
-
Lee, H. J., Park, M. J., Kim, H. R., Park, J. H., Kwon, H., & Kim, Y. S. (2008). Cyclosporin A promotes growth and invasiveness in vitro of human first-trimester trophoblast cells via MAPK3/MAPK1-mediated AP1 and Ca2+/calcineurin/NFAT signaling pathways. Biology of reproduction, 78(6), 1102–1110. [Link]
-
Thomson, A. W., & Cameron, I. D. (1981). Immune suppression with cyclosporin A-optimism and caution. The Scottish medical journal, 26(2), 139–144. [Link]
-
Kallen, J., Spitzfaden, C., Zurini, M. G., Wider, G., Widmer, H., Wüthrich, K., & Walkinshaw, M. D. (1991). Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy. Nature, 353(6341), 276–279. [Link]
-
Quesniaux, V. F., Schreier, M. H., Wenger, R. M., Hiestand, P. C., Harding, M. W., & Van Regenmortel, M. H. (1987). Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity. European journal of immunology, 17(9), 1359–1365. [Link]
-
ResearchGate. The schematic mechanisms of cyclosporine on T cells. [Link]
-
Esen, I., Liu, Y., Wculek, S. K., Sancerni, T., Haimovici, A., Papatriantafyllou, M., ... & Cantrell, D. A. (2021). The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells. Science signaling, 14(692), eabe8249. [Link]
-
Lema, C., Singh, A. D., Gallie, B. L., & Heon, E. (2007). Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells. Investigative ophthalmology & visual science, 48(8), 3443–3450. [Link]
-
Colombani, P. M., Robb, A., & Hess, A. D. (1985). Cyclosporin A binding to calmodulin: a possible site of action on T lymphocytes. Science (New York, N.Y.), 228(4697), 337–339. [Link]
-
Bickel, M., Tsuda, H., Amstad, P., & Fathman, C. G. (1989). Differential Inhibition by Cyclosporin A Reveals two Pathways for Activation of Lymphokine Synthesis in T Cells. Growth factors (Chur, Switzerland), 1(2), 123–131. [Link]
-
Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic journal of medicine, 61(4), 308–313. [Link]
-
Kahan, B. D. (1985). Cyclosporine immunosuppression. Clinical immunology newsletter, 6(1), 1–4. [Link]
-
Tedesco, D., & Haragsim, L. (2012). Cyclosporine: a review. Journal of transplantation, 2012, 230386. [Link]
-
Park, Y. J., Yoo, S. A., Kim, M., & Kim, W. U. (2020). The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. Frontiers in immunology, 11, 195. [Link]
-
Shibasaki, F., & McKeon, F. (2019). Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling. The Journal of clinical investigation, 129(10), 4063–4065. [Link]
-
Yoon, K. C., & Choi, W. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments. Ophthalmology and therapy, 9(4), 787–802. [Link]
-
Yoon, K. C., & Choi, W. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments. Ophthalmology and therapy, 9(4), 787–802. [Link]
-
Patel, N., & Khan, D. A. (2023). Cyclosporine. In StatPearls. StatPearls Publishing. [Link]
-
de Wit, L. E., de Vries, A. C., van der Stoep, N., van der Meijden, E. D., van der Heide, J. J., Hesselink, D. A., & van Gelder, T. (2022). Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. Pharmaceutics, 14(9), 1937. [Link]
-
Hünig, T., & Schimpl, A. (2012). The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals. Cytokine, 60(2), 522–530. [Link]
-
González-Valdivieso, J., Al-Samhari, M., Valero, E., Villa-López, F. M., & Cerezo-Guisado, M. I. (2023). Multifunctional theranostic magnetic PLGA nanoparticles encapsulating cyclosporine A: addressing challenges in pancreas transplantation for type 1 diabetes. Frontiers in bioengineering and biotechnology, 11, 1243577. [Link]
-
Fukuzawa, M., & Shearer, G. M. (1989). Effect of cyclosporin A on T cell immunity. I. Dose-dependent suppression of different murine T helper cell pathways. European journal of immunology, 19(1), 49–56. [Link]
Sources
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. Immune suppression with cyclosporin A-optimism and caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curf.upenn.edu [curf.upenn.edu]
- 11. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 12. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 13. Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Multifunctional theranostic magnetic PLGA nanoparticles encapsulating cyclosporine A: addressing challenges in pancreas transplantation for type 1 diabetes [frontiersin.org]
The Molecular Architecture and Pharmacodynamics of Cyclosporin A: A Technical Guide
Topic: Structure and Function of Cyclosporin A Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin A (CsA) represents a paradigm shift in pharmacology: a "molecular glue" that functions not by direct inhibition of a receptor, but by creating a gain-of-function protein-drug complex that targets a third party—the phosphatase Calcineurin.[1] This guide deconstructs the structural biology of CsA, its unique "effector" vs. "binding" domains, and the precise experimental workflows required to validate its activity in pre-clinical settings.
Part 1: Structural Biology of Cyclosporin A
Cyclosporin A is a neutral, hydrophobic, cyclic undecapeptide (11 amino acids) produced by the fungus Tolypocladium inflatum. Unlike ribosomal peptides, CsA is synthesized by a non-ribosomal peptide synthetase (NRPS), allowing for the incorporation of non-proteinogenic amino acids and extensive N-methylation.
The Primary Sequence
The chemical formula is C₆₂H₁₁₁N₁₁O₁₂ . Its sequence is denoted as: cyclo-[MeBmt¹-Abu²-Sar³-MeLeu⁴-Val⁵-MeLeu⁶-Ala⁷-D-Ala⁸-MeLeu⁹-MeLeu¹⁰-MeVal¹¹]
Key Structural Features:
-
MeBmt (Residue 1): The critical "warhead." (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.[2] This unique amino acid is essential for immunosuppressive activity. Its hydroxyl group forms a crucial hydrogen bond with the target.
-
N-Methylation: Seven of the eleven residues (positions 1, 3, 4, 6, 9, 10,[3][4] 11) are N-methylated.[5][6] This confers:
-
Proteolytic resistance (steric hindrance against proteases).
-
High lipophilicity (membrane permeability).
-
Rigidity in the peptide backbone (limiting conformational entropy).
-
-
D-Alanine (Residue 8): The only D-amino acid, inducing a specific beta-turn in the backbone that stabilizes the cyclic structure.
Conformational Dynamics
CsA exists in a "chameleon-like" state.
-
In Apolar Solvents (and Membrane Bilayers): It adopts a "closed" conformation with intramolecular hydrogen bonds (e.g., between the amide proton of D-Ala⁸ and the carbonyl of MeLeu⁶).[7] This hides polar groups, facilitating passive diffusion through the cell membrane.
-
Bound to Cyclophilin: Upon binding its cytosolic receptor, Cyclophilin A (CypA), CsA undergoes a radical conformational change. The peptide bond between residues 9 and 10 isomerizes from cis to trans, exposing the "effector domain" to the solvent.
Part 2: Mechanism of Action (The Ternary Complex)[6]
CsA does not inhibit T-cells directly. It acts as a prodrug that must first bind an immunophilin.
The Two-Step Inhibition Logic
-
Binary Complex Formation: CsA binds to Cyclophilin A (CypA) , a peptidyl-prolyl cis-trans isomerase (PPIase). This binding inhibits the PPIase activity of CypA, but this is not the mechanism of immunosuppression.
-
Ternary Complex Formation: The CsA-CypA complex gains a new affinity for Calcineurin (Cn) , a calcium-calmodulin-dependent serine/threonine phosphatase.
-
Signal Blockade: The complex binds to the cleft between the Calcineurin A (catalytic) and B (regulatory) subunits. This sterically occludes the active site, preventing Calcineurin from dephosphorylating NF-AT (Nuclear Factor of Activated T-cells).[8]
-
Transcriptional Arrest: Phosphorylated NF-AT cannot translocate to the nucleus.[8] Consequently, the transcription of IL-2 (Interleukin-2) and other cytokines is halted, arresting T-cell proliferation.[8][9]
Visualization of the Signaling Pathway
Caption: The molecular logic of CsA. The drug hijacks Cyclophilin A to form a composite surface that sterically inhibits Calcineurin, preventing NF-AT activation.[10]
Part 3: Structure-Activity Relationships (SAR)[4]
To optimize CsA or understand its limitations, one must distinguish between the Binding Domain (anchoring to CypA) and the Effector Domain (interacting with Calcineurin).
The Binding Domain (Residues 1, 2, 3, 10, 11)
These residues bury themselves into the hydrophobic pocket of Cyclophilin A.
-
Residue 1 (MeBmt): The side chain is partially buried, but the backbone is critical.
-
Residue 11 (MeVal): Deeply buried in the CypA pocket. Modification here destroys CypA binding affinity.
-
Residue 10 (MeLeu): Also buried.
The Effector Domain (Residues 4, 5, 6, 7, 8)
These residues remain exposed to the solvent in the binary complex and form the interface with Calcineurin.
-
Residue 4 (MeLeu) & Residue 6 (MeLeu): These are the "hotspots" for Calcineurin binding. They protrude from the complex.
-
SAR Insight: Hydroxylation of MeLeu⁴ or MeLeu⁶ (common metabolic products) drastically reduces immunosuppressive activity because the "bump" prevents the complex from sitting flush against Calcineurin.
-
-
Residue 8 (D-Ala): Essential for maintaining the loop conformation that presents residues 4 and 6.
SAR Summary Table
| Residue | Identity | Role | SAR Consequence of Modification |
| 1 | MeBmt | Dual | Loss of N-methyl or OH group abolishes activity. Reduction of double bond retains activity but lowers potency. |
| 2 | Abu | Binding | Can be substituted with Ser/Thr (as in CsC or CsD) with minor potency loss. |
| 3 | Sar | Binding | N-demethylation reduces CypA affinity. |
| 4 | MeLeu | Effector | Critical. Bulky substitutions here prevent Calcineurin binding. |
| 6 | MeLeu | Effector | Critical. Must be hydrophobic. Hydroxylation (metabolism) inactivates the drug. |
| 8 | D-Ala | Structural | Substitution with L-Ala destroys the beta-turn and abolishes activity. |
| 11 | MeVal | Binding | Critical for CypA affinity. |
Part 4: Experimental Protocols (Self-Validating)
In Vitro Calcineurin Phosphatase Inhibition Assay
This assay validates the functional mechanism of CsA. It measures the ability of the CsA-CypA complex to inhibit the dephosphorylation of a synthetic phosphopeptide (RII peptide).
Principle: Calcineurin releases inorganic phosphate (Pi) from the RII substrate. Pi is detected using Malachite Green (colorimetric). CsA alone will not work; exogenous Cyclophilin A must be added to form the active complex.
Reagents Required:
-
Recombinant Human Calcineurin (CnA/CnB): Active heterodimer.
-
Recombinant Human Cyclophilin A (CypA): Essential cofactor.
-
Substrate: RII Phosphopeptide (DLDVPIPGRFDRRVS(p)VAAE).
-
Detection: Malachite Green Reagent (measures free phosphate).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA. Note: Calmodulin is often added to fully activate Calcineurin.
Step-by-Step Protocol:
-
Complex Formation (Pre-Incubation):
-
Prepare a 2X mix of CsA (various concentrations) and CypA (excess, e.g., 500 nM) in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow Binary Complex formation.
-
-
Enzyme Addition:
-
Add Recombinant Calcineurin (final conc. ~10-20 nM) to the CsA/CypA mix.
-
Incubate for 10 minutes. Control: Include a "No CsA" well (100% activity) and a "No Enzyme" well (background).
-
-
Reaction Initiation:
-
Add RII Phosphopeptide (final conc. 0.15 mM).
-
Incubate at 30°C for 20–30 minutes.
-
-
Termination & Detection:
-
Add Malachite Green Reagent to stop the reaction.
-
Incubate for 15 minutes for color development (green complex).
-
-
Quantification:
-
Read Absorbance at 620 nm.[11]
-
Self-Validation Check: If CsA inhibits Calcineurin without added CypA, your Calcineurin prep likely contains contaminating Cyclophilin, or the inhibition is non-specific (false positive).
-
Workflow Diagram
Caption: Critical path for the Calcineurin Phosphatase Inhibition Assay. Note the requirement for CypA pre-incubation.
Part 5: Clinical & Translational Insights
Nephrotoxicity: The Major Limitation
While CsA rescues organs from rejection, it damages the kidney.[12][13] The mechanism is distinct from its immunosuppressive action but linked to the same protein targets.
-
Hemodynamic (Acute): CsA induces potent vasoconstriction of the afferent arteriole . This is mediated by an imbalance in vasoactive factors: increased Thromboxane A2 and Endothelin, and decreased Nitric Oxide (NO).
-
Structural (Chronic): Long-term exposure leads to "striped interstitial fibrosis." CsA increases TGF-β1 expression in renal cells, driving extracellular matrix deposition and irreversible scarring.
Formulation Science
CsA is highly lipophilic (LogP ~ 3).
-
Sandimmune (Original): Bile-dependent absorption. High inter-patient variability.
-
Neoral (Microemulsion): Forms a microemulsion spontaneously in aqueous fluids. Bile-independent. This improved bioavailability (AUC) and consistency, becoming the standard of care.
References
-
Matsuda, S., & Koyasu, S. (2000).[14] Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119-125.[14] Link
-
Huai, Q., et al. (2002). Crystal structure of calcineurin-cyclophilin-cyclosporin shows common but distinct recognition of immunophilin-drug complexes. Proceedings of the National Academy of Sciences, 99(19), 12037–12042. Link
-
Fliri, H., et al. (1993).[15] Cyclosporins: Structure-activity relationships. Annals of the New York Academy of Sciences, 696, 47-53.[15] Link
-
Fruman, D. A., et al. (1992). Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A. Proceedings of the National Academy of Sciences, 89(9), 3686-3690.[16] Link
-
Naesens, M., et al. (2009). Calcineurin inhibitor nephrotoxicity.[12] Clinical Journal of the American Society of Nephrology, 4(2), 481-508. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 9. ccjm.org [ccjm.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New insights into the pathophysiology of cyclosporine nephrotoxicity: a role of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cyclosporin A: Molecular Targets, Binding Kinetics, and Experimental Characterization
Executive Summary
Cyclosporin A (CsA) represents a unique class of "gain-of-function" inhibitors. Unlike standard competitive antagonists that simply block a receptor, CsA must first bind an intracellular protein (Cyclophilin A) to generate a composite surface that creates the active inhibitory species. This guide dissects the structural biology of this ternary complex, analyzes critical off-target interactions (P-gp, OATP, Cyclophilin D), and provides validated protocols for quantifying these interactions in drug discovery workflows.
Part 1: The Primary Pharmacophore (The CsA-CypA-CN Axis)
The immunosuppressive efficacy of CsA relies on the formation of a ternary complex: CsA-CypA-Calcineurin .[1]
The Binary Complex: CsA and Cyclophilin A (CypA)
CsA is a cyclic undecapeptide.[1][2] Upon entering the cytoplasm, it binds to Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase).[1]
-
Binding Site: CsA binds in the hydrophobic pocket of CypA.
-
Critical Residue: Trp121 of CypA is the anchor. It engages in a stacking interaction with the CsA backbone. This binding event inhibits the PPIase activity of CypA, though this inhibition is not the mechanism of immunosuppression.
-
Conformational Change: The binding flips the CsA peptide bond between residues 9 and 10, exposing a new hydrophobic surface (residues 4, 6, and 8) that was previously buried.
The Ternary Complex: Inhibition of Calcineurin (CN)
The CsA-CypA binary complex acts as a pro-drug, creating a composite surface that binds to Calcineurin (Protein Phosphatase 2B).
-
Target: Calcineurin is a heterodimer (CNA catalytic subunit + CNB regulatory subunit).
-
Binding Interface: The CsA-CypA complex wedges into the cleft between CNA and CNB.
-
CypA contribution: Contacts the CNB subunit.[3]
-
CsA contribution: The "effector loop" (residues 4-6) binds to the CNA catalytic groove.
-
-
Mechanism: The complex sterically occludes the active site of Calcineurin, preventing it from docking with its substrate, NFAT (Nuclear Factor of Activated T-cells). This blocks NFAT dephosphorylation, nuclear translocation, and subsequent IL-2 transcription.
Pathway Visualization
The following diagram illustrates the signal transduction blockade.
Figure 1: The Calcineurin-NFAT signaling axis and its blockade by the CsA-CypA complex.
Part 2: Secondary Targets & Off-Target Pharmacology
While Calcineurin inhibition drives immunosuppression, CsA's toxicity and drug-drug interactions (DDIs) arise from distinct molecular targets.
P-Glycoprotein (P-gp/MDR1/ABCB1)
CsA is both a substrate and a potent inhibitor of the P-gp efflux pump.
-
Binding Site: Transmembrane domains (TMD) 10-12.
-
Mechanism: Competitive inhibition of substrate binding and inhibition of the ATPase activity required for transport.
-
Consequence: Increases intracellular concentration of co-administered P-gp substrates (e.g., Digoxin, Doxorubicin), leading to toxicity.
OATP Transporters (OATP1B1/1B3)
CsA inhibits hepatic uptake transporters, causing severe statin-induced myopathy risks.[4]
-
Mechanism: Trans-inhibition .[4] Unlike simple competition, CsA shows a time-dependent inhibition where pre-incubation significantly lowers the IC50. This suggests CsA may lock the transporter in an inactive conformation from the intracellular side or high-affinity binding to the pore.
-
Data Point: Pre-incubation with CsA can shift the IC50 for OATP1B1 from ~0.2 µM down to ~0.02 µM.
Cyclophilin D (CypD) & The mPTP[2]
-
Localization: Mitochondrial matrix.
-
Target: CypD is a regulator of the Mitochondrial Permeability Transition Pore (mPTP).[2]
-
Effect: CsA binds CypD, preventing mPTP opening during ischemia-reperfusion injury. This is the basis for CsA's investigation in cardioprotection, distinct from its immune function.
Part 3: Quantitative Binding Parameters
The following table summarizes the binding kinetics derived from surface plasmon resonance (SPR) and functional assays.
| Target Interaction | Parameter | Value Range | Notes |
| CsA + CypA | Kd (Dissociation Constant) | 10 – 40 nM | Measured via intrinsic Trp121 fluorescence quenching or SPR. |
| CsA + CypD | Kd | ~10 – 50 nM | Similar affinity to CypA; mitochondrial access is the limiting factor. |
| (CsA-CypA) + Calcineurin | IC50 (Phosphatase Assay) | 20 – 100 nM | Highly dependent on substrate concentration (RII peptide vs. pNPP). |
| CsA + P-gp (MDR1) | Ki (Inhibition Constant) | 0.5 – 1.5 µM | Competitive inhibition profile. |
| CsA + OATP1B1 | IC50 | 0.02 µM | Value with pre-incubation (Trans-inhibition effect).[4] |
Part 4: Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
Objective: Determine the Kd of CsA binding to Cyclophilin A. Principle: CsA binding to CypA restricts the rotational mobility of a fluorescent tracer (or changes intrinsic Trp fluorescence), increasing polarization.
-
Reagents:
-
Recombinant Human CypA (Target).
-
FITC-labeled CsA probe (Tracer).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.
-
-
Workflow:
-
Step 1: Dilute CypA serially (0 nM to 1 µM) in Assay Buffer in a black 384-well plate.
-
Step 2: Add FITC-CsA tracer at a fixed concentration (e.g., 5 nM).
-
Step 3: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Step 4: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
-
Data Analysis: Plot mP (milli-polarization) vs. log[CypA]. Fit to a one-site binding model to extract Kd.
Protocol 2: Calcineurin Phosphatase Activity Assay (Malachite Green)
Objective: Measure the functional inhibition of Calcineurin by the CsA-CypA complex.[1] Critical Control: You must use the RII phosphopeptide (DLDVPIPGRFDRRVS(pS)VAAE) rather than pNPP for higher specificity.
-
Reagents:
-
Enzyme Mix: Recombinant Calcineurin (CNA/CNB) + Calmodulin + Recombinant CypA.
-
Substrate: RII Phosphopeptide (0.15 mM final).
-
Detection: Malachite Green Reagent (molybdate/vanadate).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM CaCl2, 0.5 mM DTT.
-
-
Senior Scientist Note - The "Phosphate Trap":
-
Issue: Cell lysates or poor-quality recombinant proteins often contain free inorganic phosphate (Pi), creating high background noise.
-
Solution: Always run the enzyme through a desalting column (e.g., Zeba Spin) immediately before the assay to remove free Pi.
-
-
Workflow Visualization:
Figure 2: Step-by-step workflow for the Malachite Green Calcineurin Inhibition Assay.
References
-
Jin, L., & Harrison, S. C. (2002). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Proceedings of the National Academy of Sciences, 99(21), 13522–13526. Link
-
Liu, J., et al. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815. Link
-
Amundsen, R., et al. (2010). Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin.[5] Drug Metabolism and Disposition, 38(9), 1499-1504. Link
-
Handschumacher, R. E., et al. (1984). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. Science, 226(4674), 544-547. Link
-
R&D Systems. Malachite Green Phosphatase Assay Protocol. Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. A mitochondrial-targeted cyclosporin A with high binding affinity for cyclophilin D yields improved cytoprotection of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Optimization of Cyclosporin A (CsA) in In Vitro Models
Topic: Optimal Cyclosporin A Concentration for Cell Culture Experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
Cyclosporin A (CsA) is a cyclic undecapeptide of fungal origin (Tolypocladium inflatum) widely utilized in cell biology for two distinct, concentration-dependent mechanisms: immunosuppression (via calcineurin/NFAT pathway inhibition) and multidrug resistance (MDR) reversal (via P-glycoprotein inhibition).
This guide addresses the critical "dosing dilemma" researchers face: CsA exhibits a narrow therapeutic window in vitro. Concentrations sufficient to inhibit P-gp (5–10 µM) often overlap with cytotoxic thresholds in sensitive cell lines (e.g., hepatocytes, renal proximal tubule cells), while immunosuppressive effects occur at nanomolar levels (10–100 nM). This protocol synthesizes kinetic data to provide precise dosing strategies, minimizing off-target toxicity while maximizing experimental efficacy.
Mechanism of Action & Signaling Logic
To optimize dosing, one must define the molecular target. CsA does not inhibit calcineurin directly; it acts as a "molecular glue" requiring an intracellular cofactor.
The Calcineurin-NFAT Axis (Immunosuppression)
In T-cells, CsA binds Cyclophilin A (CypA) .[1] This binary complex binds and inhibits Calcineurin (PP2B), preventing the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells). Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate IL-2 transcription, effectively halting T-cell activation.[2][3]
The P-glycoprotein Axis (MDR Reversal)
At higher concentrations, CsA acts as a competitive inhibitor and substrate for P-glycoprotein (ABCB1/MDR1) , an efflux pump responsible for chemotherapy resistance. This mechanism is independent of calcineurin but requires significantly higher molar concentrations to saturate the transporter.
Visualization: The Dual-Pathway Mechanism
Figure 1: Dual mechanism of CsA. Low concentrations drive the Calcineurin blockade (left); high concentrations are required for P-gp inhibition (right).
Solubility & Stock Preparation (Critical Step)
Inconsistent data often stems from precipitation.[4] CsA is highly lipophilic (LogP ~2.9) and practically insoluble in water.
-
Solvent: DMSO (Dimethyl sulfoxide) is preferred over ethanol for cell culture due to lower volatility.
-
Solubility Limit: 100 mg/mL (approx. 83 mM) in DMSO.
-
Storage: Store stocks (10 mM) at -20°C. Stable for >1 year.
-
Working Solution: Dilute directly into media immediately before use.[5] Do not create intermediate aqueous dilutions (e.g., 100 µM in PBS) as CsA will adhere to plasticware and precipitate.
Safety Note: Ensure final DMSO concentration in culture is <0.1% (v/v) to avoid solvent toxicity, which mimics CsA cytotoxicity.
Optimization Matrix: Recommended Concentrations
The "optimal" concentration is application-dependent. Use this matrix as a starting point for dose-response studies.
| Application | Cell Type | Target Conc. Range | Mechanistic Goal | Key Reference |
| T-Cell Inhibition | Jurkat, PBMCs, T-cells | 10 – 100 nM (12–120 ng/mL) | Calcineurin Inhibition (IC50 ~7 nM) | [1, 2] |
| MDR Reversal | Caco-2, KB-V1, BBB models | 1 – 10 µM | P-gp Efflux Blockade | [3, 4] |
| Viral Replication | Hepatocytes (HCV models) | 0.25 – 1 µM | Cyclophilin Binding (Host factor) | [5] |
| Toxicity Threshold | Hepatocytes, Renal Cells | > 1 – 5 µM | Onset of Apoptosis/Necrosis | [6, 7] |
Expert Insight:
-
Costimulation Factor: In T-cell assays, strong costimulation (e.g., anti-CD28) can shift the IC50 for CsA by orders of magnitude (from ng/mL to µg/mL). If using CD28 antibodies, titrate CsA up to 1 µM [8].
-
Serum Binding: CsA binds extensively to lipoproteins in FBS. If using low-serum (1-2%) or serum-free media, reduce the concentration by 2-5x to avoid toxicity.
Detailed Experimental Protocols
Protocol A: Determination of Immunosuppressive IC50 (Jurkat IL-2 Assay)
Objective: Determine the concentration required to inhibit IL-2 secretion by 50% following PMA/Ionomycin stimulation.
Materials:
-
Jurkat E6-1 cells (1 x 10^6 cells/mL)
-
Stimulants: PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
CsA Stock (10 mM in DMSO)[5]
-
IL-2 ELISA Kit
Workflow:
-
Seeding: Plate Jurkat cells in 96-well flat-bottom plates (100 µL/well, ~100,000 cells).
-
Pre-incubation: Prepare serial dilutions of CsA in complete media (RPMI + 10% FBS).
-
Range: 0 nM (Vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1000 nM.
-
Add 50 µL of 2x CsA solution to wells. Incubate for 1 hour at 37°C. Why? CsA needs time to permeate and form the CsA-CypA complex before the calcium flux begins.
-
-
Stimulation: Add 50 µL of 4x Stimulation Mix (Final conc: 50 ng/mL PMA + 1 µM Ionomycin).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Harvest: Centrifuge plate (300 x g, 5 min). Collect supernatant.
-
Analysis: Quantify IL-2 via ELISA. Plot Log(concentration) vs. % Inhibition to calculate IC50.
Protocol B: P-glycoprotein Inhibition Assay (Rhodamine 123 Retention)
Objective: Verify functional inhibition of P-gp in MDR+ cells (e.g., Caco-2 or drug-resistant cancer lines).
Materials:
-
MDR+ Cell Line (e.g., Caco-2)
-
Substrate: Rhodamine 123 (Rh123), fluorescent P-gp substrate.
-
CsA Stock (10 mM)
-
Flow Cytometer or Fluorescence Plate Reader
Workflow:
-
Preparation: Harvest cells and resuspend at 1 x 10^6 cells/mL in media.
-
Treatment: Divide cells into aliquots.
-
Substrate Loading: Add Rh123 (final 0.5 µg/mL) to all tubes.
-
Efflux Phase: Incubate for 60 minutes at 37°C.
-
Note: Some protocols use an "accumulation" phase followed by a "wash and efflux" phase. For CsA inhibition, co-incubation (Accumulation) is often sufficient to show increased retention.
-
-
Stop: Wash cells 2x with ice-cold PBS (halts active transport).
-
Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (FITC channel).
-
Result: Effective P-gp inhibition is indicated by a shift to higher fluorescence (dye retention) compared to the DMSO control.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for CsA treatment in cell culture.
Toxicity & Troubleshooting
The Toxicity Trap: Researchers often assume "more is better" for inhibition. However, CsA is toxic to mitochondria and induces apoptosis at concentrations >1–5 µM in hepatocytes and renal cells [6].
-
Renal Epithelial Cells: Significant cytotoxicity observed at 10 µM.
-
Hepatocytes: 1 µM can induce DNA fragmentation (apoptosis) after 48h.[8]
Self-Validating the Protocol:
-
Vehicle Control: Always run a DMSO-only control (0.1%). If this control shows toxicity compared to untreated cells, your solvent concentration is too high.
-
Viability Assay: Multiplex your functional assay with a viability check (e.g., CellTiter-Glo or MTT). If IL-2 drops by 90% but viability also drops by 50%, your "inhibition" is likely just cell death.
References
-
Andrus, L., & Lafferty, K. J. (1982). Inhibition of T-cell activity by cyclosporin A. Scandinavian Journal of Immunology, 15(5), 449–458. Link
-
Fruman, D. A., et al. (1992). Calcineurin phosphatase activity in T lymphocytes is inhibited by FK506 and cyclosporin A. Proceedings of the National Academy of Sciences, 89(9), 3686-3690. Link
-
Saeki, T., et al. (1993). Human P-glycoprotein transports cyclosporin A and FK506. Journal of Biological Chemistry, 268(9), 6077-6080. Link
- Qadir, M., et al. (2005).
-
Watashi, K., et al. (2003). Cyclosporin A suppresses replication of hepatitis C virus genome in cultured hepatocytes. Hepatology, 38(5), 1282-1288. Link
- Wolf, A., & Trendelenburg, C. (2013). In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model. Toxicology in Vitro.
-
Healy, E., et al. (1998). Cyclosporin A induces apoptosis in rat hepatocytes in culture.[8] Archives of Toxicology, 72, 559–565. Link
-
Leitner, J., et al. (2011). The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals.[9] Immunology Letters, 140(1-2), 74-80. Link
Sources
- 1. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. stemcell.com [stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cyclosporin A induces apoptosis in rat hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclosporin A Delivery Methods for Animal Studies
Introduction: The Challenge and Importance of Cyclosporin A Delivery
Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone immunosuppressive agent used extensively in both clinical settings and preclinical animal research.[1][2] Its ability to selectively suppress T-cell activation makes it an invaluable tool for studies in organ transplantation, autoimmune diseases, and graft-versus-host disease.[3][4][5] However, the successful application of CsA in animal models is critically dependent on overcoming its significant formulation challenges.
CsA is a large, cyclic, and highly lipophilic peptide with extremely poor solubility in water.[1][6] This inherent property means that the choice of delivery vehicle and administration route profoundly impacts the drug's bioavailability, pharmacokinetic profile, and, ultimately, the reproducibility and validity of experimental results.[7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of common CsA delivery methods, offering field-proven insights and step-by-step protocols to ensure consistent and effective administration in animal studies.
Foundational Principles: Mechanism of Action & Physicochemical Properties
Mechanism of Immunosuppression
Cyclosporin A exerts its immunosuppressive effects by inhibiting T-cell activation pathways.[9][10] Upon entering a T-lymphocyte, CsA binds to its intracellular receptor, cyclophilin.[1][11] This newly formed CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[9][11]
The inhibition of calcineurin is the pivotal step. Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-AT acts as a transcription factor, upregulating the expression of key cytokines required for T-cell proliferation and immune response, most notably Interleukin-2 (IL-2).[9][10] By blocking calcineurin, CsA prevents NF-AT translocation, halts IL-2 gene transcription, and thereby suppresses the activation and proliferation of T-cells.[1][2]
Caption: Cyclosporin A's mechanism of action in T-lymphocytes.
Physicochemical Properties & Formulation Fundamentals
The primary obstacle in preparing CsA for in vivo use is its solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, characterized by low solubility and variable permeability.[6][12] Understanding its solubility profile is the first step in developing a viable formulation.
| Solvent | Solubility | Reference |
| Water | Very Poor (~27 µg/mL) | [6] |
| Ethanol | ~14 mg/mL | [13] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [13] |
| Dimethylformamide (DMF) | ~20 mg/mL | [13] |
| Olive Oil | Good (Vehicle) | [7][14] |
| Cremophor® EL (20% Soln) | Significantly Increased (60-160 fold) | [15][16] |
| Tween® 80 (20% Soln) | Significantly Increased (60-160 fold) | [15][16] |
Causality Behind Formulation Choices: Due to its hydrophobicity, CsA cannot be simply dissolved in aqueous solutions like saline or PBS for injection. The strategy is to either:
-
Use an organic solvent/cosolvent system: Dissolve CsA in a small volume of a biocompatible organic solvent (like ethanol) and then dilute it into an oil-based vehicle (like olive oil or corn oil). This is the most common approach in academic research for oral, IP, and SC routes.
-
Employ surfactants and emulsifiers: Commercial formulations like Sandimmune® and Neoral® use emulsifying agents.[1][17] The original Sandimmune® is an oil-based formulation, while the newer Neoral® is a microemulsion preconcentrate that forms fine oil-in-water droplets upon contact with aqueous fluids in the gut, leading to more consistent and higher absorption.[18][19] For IV formulations, surfactants like Cremophor® EL are used to create stable emulsions for infusion.[4]
Administration Routes: Protocols and Considerations
The choice of administration route depends on the experimental goal, required pharmacokinetic profile, animal species, and practical considerations.
Oral Gavage (PO)
-
Application: Ideal for modeling clinical oral administration, suitable for daily dosing in chronic studies.
-
Pros: Clinically relevant, less invasive for repeated dosing compared to injections.
-
Cons: Incomplete and variable bioavailability, potential for dosing error (e.g., accidental tracheal administration), first-pass metabolism in the liver and gut can reduce systemic exposure.[7][20]
Protocol 1: Oral Gavage Formulation (Oil-Based)
-
Objective: To prepare a 10 mg/mL CsA solution in an olive oil vehicle.
-
Materials: Cyclosporin A powder, 100% Ethanol (USP grade), Olive oil (sterile), sterile conical tubes, magnetic stir plate.
-
Procedure:
-
Weigh the required amount of CsA powder (e.g., 100 mg for 10 mL of final solution).
-
In a sterile conical tube, add a small volume of 100% ethanol to the CsA powder. A ratio of ~1 mL ethanol for every 100 mg of CsA is a good starting point.
-
Vortex or sonicate briefly until the CsA is completely dissolved. The solution should be clear.
-
Add the olive oil to the desired final volume (e.g., add olive oil up to the 10 mL mark).
-
Mix thoroughly by vortexing or stirring for 15-30 minutes until a homogenous solution is formed. Note: Gentle warming (to ~37°C) can aid dissolution but monitor for stability.
-
Store the final formulation at room temperature, protected from light. Prepare fresh weekly.
-
Protocol 2: Oral Gavage Administration (Mouse)
-
Objective: To administer a precise volume of CsA formulation to a mouse.
-
Materials: Prepared CsA formulation, appropriate-sized animal feeding needle (gavage needle; typically 20-22 gauge with a ball tip for mice), syringe (1 mL).
-
Procedure:
-
Calculate the required dose volume based on the animal's most recent body weight (e.g., for a 25g mouse and a 75 mg/kg dose, using a 10 mg/mL solution: (75 mg/kg * 0.025 kg) / 10 mg/mL = 0.1875 mL).
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.
-
Insert the gavage needle into the side of the mouth, passing it over the tongue and gently advancing it along the roof of the mouth into the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw and restart.
-
Once the needle is properly positioned, dispense the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
-
Dosing & PK: Doses in mice can range widely from 10 to 200 mg/kg/day.[21] A dose of 75 mg/kg has been used to achieve immunosuppression for papillomavirus studies in BALB/cJ mice.[21] Bioavailability in rats is reported to be between 10-30% with an oil vehicle.[7]
Intraperitoneal Injection (IP)
-
Application: Common in rodent studies for systemic drug delivery when oral administration is not desired. Bypasses first-pass metabolism.
-
Pros: Easier and faster than IV injection, rapid absorption into the systemic circulation.
-
Cons: Potential for injection into abdominal organs (intestine, bladder), risk of peritonitis, vehicle may cause local irritation.
Protocol 3: Intraperitoneal Injection Formulation
The same oil-based formulation described in Protocol 1 is suitable for IP injection. Ensure all components are sterile.
Protocol 4: Intraperitoneal Injection (Mouse)
-
Objective: To administer CsA into the peritoneal cavity of a mouse.
-
Materials: Prepared CsA formulation, syringe (1 mL), needle (typically 25-27 gauge).
-
Procedure:
-
Calculate and draw up the required dose volume.
-
Restrain the mouse, typically by scruffing, and tilt it slightly head-down to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major vessels).
-
Insert the needle at a shallow angle (~15-20 degrees) into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure no fluid (urine, blood) is drawn back, confirming correct placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing & PK: Doses of 10-30 mg/kg/day are commonly used to achieve immunosuppression for xenograft studies in mice.[22][23] Studies in Parkinson's models have used 10 mg/kg in rats and 20 mg/kg in mice.[24]
Subcutaneous Injection (SC)
-
Application: Excellent for achieving sustained, steady-state drug levels. Often considered the easiest and most reproducible parenteral route in rats.
-
Pros: Technically simple, less stressful for the animal than other injection routes, provides a depot effect for slower, more consistent absorption.[8][14]
-
Cons: Slower onset of action compared to IP or IV, potential for local tissue irritation or sterile abscesses depending on the vehicle.
Protocol 5: Subcutaneous Injection Formulation
The same oil-based formulation described in Protocol 1 is suitable. The use of olive oil as a vehicle for SC injection of CsA is well-documented.[14]
Protocol 6: Subcutaneous Injection (Rat)
-
Objective: To administer CsA into the subcutaneous space of a rat.
-
Materials: Prepared CsA formulation, syringe (1 mL or 3 mL), needle (typically 23-25 gauge).
-
Procedure:
-
Calculate and draw up the required dose volume.
-
Restrain the rat.
-
Lift a fold of skin in the interscapular (scruff) region to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Dosing & PK: Studies have shown that the SC route in rats provides highly reproducible and steady plasma levels with minimal peak-to-trough variation compared to other routes.[8] It has been shown to be more effective than oral administration in some parasitic disease models.[25][26]
Intravenous Injection (IV)
-
Application: Used for studies requiring immediate and complete bioavailability (100% by definition), for pharmacokinetic studies to determine parameters like clearance and volume of distribution, or when modeling IV clinical use.
-
Pros: Bypasses absorption barriers entirely, precise control over circulating drug concentration.
-
Cons: Technically challenging, requires significant skill for administration (typically via tail vein in rodents), risk of embolism if solution is not properly formulated, requires smaller injection volumes.
Protocol 7: Intravenous Injection Formulation
This formulation is more complex and requires careful preparation to avoid precipitation and ensure safety. Commercial sterile IV solutions (e.g., Sandimmune® for Injection) contain CsA (50 mg/mL), Cremophor® EL, and alcohol and must be diluted in saline or D5W before infusion.[4] Preparing a research-grade IV formulation is challenging. A common method involves:
-
Objective: To prepare a dilute CsA solution for IV bolus injection.
-
Materials: Cyclosporin A powder, Ethanol, Propylene Glycol or Cremophor® EL, Sterile Saline (0.9% NaCl).
-
Procedure (Example Concept):
-
Dissolve CsA in a minimal amount of ethanol.
-
Add a solubilizing agent like Cremophor® EL or propylene glycol and mix well.
-
Slowly add sterile saline dropwise while vortexing vigorously to form a stable emulsion or solution. This step is critical to prevent precipitation.
-
The final concentration must be low to allow for a reasonable injection volume and minimize toxicity from the excipients.
-
The solution must be filtered through a sterile 0.22 µm filter before injection. CAUTION: Due to the high risk of anaphylactic reactions from excipients like Cremophor® EL and the potential for drug precipitation, using a commercially prepared and validated sterile formulation for IV use is strongly recommended whenever possible. [1]
-
Protocol 8: Intravenous Injection (Mouse Tail Vein)
-
Objective: To deliver CsA directly into the systemic circulation.
-
Materials: Prepared sterile IV formulation, animal restrainer, heat lamp (optional), insulin syringe or 1 mL syringe with a 27-30 gauge needle.
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.
-
Place the mouse in a suitable restrainer.
-
Position the needle, bevel up, parallel to the vein and insert it smoothly into the vessel.
-
If correctly placed, a small amount of blood may flash back into the needle hub.
-
Inject the solution slowly and steadily. The vein should blanch. If a bleb forms, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Dosing & PK: IV doses are typically lower than other routes due to 100% bioavailability. A 5 mg/kg IV dose in rats has been used for pharmacokinetic studies.[27]
Comparative Summary and Workflow
Comparison of Administration Routes
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Bioavailability | Low & Variable (10-30%)[7] | High but <100% | High & Consistent | 100% (by definition) |
| Absorption Speed | Slow | Rapid | Slow to Moderate | Immediate |
| Dosing Consistency | Moderate | Good | High[8] | Highest |
| Technical Difficulty | Moderate | Low | Low | High |
| Key Advantage | Clinically relevant route | Rapid systemic effect | Steady, sustained levels | Absolute bioavailability |
| Key Disadvantage | Variable absorption | Risk of organ puncture | Slower onset, local irritation | Technically demanding |
General Experimental Workflow
Caption: General workflow for CsA preparation and administration in animal studies.
References
- Matsuda, S., & Koyasu, S. (2000). Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119–125.
- Wikipedia. (n.d.). Ciclosporin. Retrieved February 10, 2026.
- Ryffel, B., Donatsch, P., Madörin, M., Matter, B. E., Rüttimann, G., Schön, H., Stoll, R., & Wilson, J. (1983). Toxicological evaluation of cyclosporin A. Archives of Toxicology, 53(2), 107–141.
- Thomson, A. W., Whiting, P. H., & Simpson, J. G. (1984). Cyclosporine: immunology, toxicity and pharmacology in experimental animals. Agents and actions, 15(3-4), 306–327.
- National Center for Biotechnology Information. (2023). Cyclosporine.
- Patsnap. (2024). What is the mechanism of Cyclosporine? Synapse.
- Stein, B., Hart, P. H., Norton, R. S., & Hamilton, J. A. (1991). Mechanisms of action of cyclosporine and effects on connective tissues. Australian and New Zealand journal of medicine, 21(6), 902–907.
- Scilit. (n.d.). Cyclosporine: Immunology, toxicity and pharmacology in experimental animals.
- Kovarik, J. M., Mueller, E. A., van Bree, J. B., Tetzloff, W., & Kutz, K. (1994). Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension. Arzneimittel-Forschung, 44(2), 247–250.
- Sgro, C. (1985). Cyclosporine: toxicity, metabolism, and drug interactions--implications from animal studies. Transplantation proceedings, 17(4 Suppl 1), 134–144.
- Hibma, M. H., Schwarze, U. Y., & O'Brien, P. M. (2023). Case report: An adverse response to cyclosporin A treatment in BALB/cJ mice.
- Cayman Chemical. (2022).
- Wiącek, A. E., Chodurek, E., & Griezes, A. (2018). Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems. Molecules, 23(11), 2842.
- Chappell, L. H., Thomson, A. W., Barker, G. C., & Smith, S. W. (1988). Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro. Antimicrobial agents and chemotherapy, 32(10), 1567–1571.
- Donatsch, P., & Ryffel, B. (1986). Pharmacokinetics of cyclosporine in toxicological studies.
- Gao, Y., Zhang, R., & Sun, J. (2012). [Preparation of Cyclosporine A pH Sensitive Nanoparticles and Oral Pharmacokinetics in Rats]. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 34(3), 273–278.
- Tamura, K., Ogawa, K., Maeda, T., & Tsuru, M. (1994). Pharmacokinetics of cyclosporin A after intravenous administration to rats in various disease states. Biological & pharmaceutical bulletin, 17(3), 453–457.
- Romero-Ramos, M., et al. (2015). Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson's disease.
- Drugs.com. (n.d.). Cyclosporine Injection: Package Insert / Prescribing Info.
- Ran, Y., Zhao, L., Xu, Q., & Yalkowsky, S. H. (2001). Solubilization of cyclosporin A. AAPS PharmSciTech, 2(1), E2.
- Ran, Y., Zhao, L., Xu, Q., & Yalkowsky, S. H. (2001). Solubilization of cyclosporin A. AAPS PharmSciTech, 2(1), 2.
- Higuchi, Y., et al. (2022). Liposomal Formulation for Oral Delivery of Cyclosporine A: Usefulness as a Semisolid-Dispersion System. Pharmaceutical Research, 39(7), 1547–1556.
- Al-Hassani, H. M. (2023). A Review of the Pharmacokinetics of Cyclosporin. International Journal for Multidisciplinary Research, 5(2).
- Kumar, A., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(1), 211-216.
- Zhao, Y-Z., et al. (2012). Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems. International Journal of Nanomedicine, 7, 5139–5149.
- Chappell, L. H., Thomson, A. W., Barker, G. C., & Smith, S. W. (1988). Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro. Antimicrobial agents and chemotherapy, 32(10), 1567–1571.
- Argaud, L., et al. (2015). Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice. PloS one, 10(9), e0138232.
- ResearchGate. (n.d.). SOLUBILITY OF CYCLOSPORINE A IN DIFFERENT SOLVENTS.
- Novoa, O., et al. (1989). Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans.
- ResearchGate. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
- Canafax, D. M., et al. (1986). Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage.
- Jain, S., et al. (2010). Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation. Scientia Pharmaceutica, 78(2), 365–381.
- Yatvin, M. B., et al. (1988). Subcutaneous injection of oral cyclosporin A solution. The Journal of pharmacy and pharmacology, 40(9), 663–664.
- ResearchGate. (2010).
- VCA Animal Hospitals. (n.d.). Cyclosporine - Oral.
- Novartis. (n.d.). NEORAL®.
- Shah, J. C., Chen, J. R., & Chow, D. (1999). The evaluation of the safety and tolerability of two formulations of cyclosporine: neoral and sandimmune. A meta-analysis.
- U.S. Food & Drug Administration. (n.d.). Sandimmune® (cyclosporine)
- Elma Animal Hospital. (n.d.). Cyclosporine.
- Clinician's Brief. (n.d.). Cyclosporine Use in Veterinary Medicine: An Overview.
- Mehl, M. L., et al. (2003). Disposition of cyclosporine after intravenous and multi-dose oral administration in cats. Journal of veterinary pharmacology and therapeutics, 26(5), 349–354.
- Oreate AI Blog. (2026). Neoral vs.
- Rabinovitch, A., et al. (1988). Subcutaneous cyclosporin prevents the development of complete Freund's adjuvant-streptozotocin-induced diabetes in the rat. Diabete & metabolisme, 14(3), 294–298.
- Beschorner, W. E., et al. (1988). Effects of subcutaneous versus intravenous administration of cyclosporin A on rat thymic histology and pharmacokinetics. Transplantation proceedings, 20(2 Suppl 2), 706–711.
Sources
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclosporine: immunology, toxicity and pharmacology in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. novartis.com [novartis.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 12. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Subcutaneous injection of oral cyclosporin A solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The evaluation of the safety and tolerability of two formulations of cyclosporine: neoral and sandimmune. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neoral vs. Sandimmune: A Closer Look at Cyclosporine Formulations - Oreate AI Blog [oreateai.com]
- 20. researchgate.net [researchgate.net]
- 21. Case report: An adverse response to cyclosporin A treatment in BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cyclosporin A as a Mechanistic Probe for Mitochondrial Permeability Transition (mPT)
[1][2][3][4]
Introduction & Scientific Context
The Mitochondrial Permeability Transition Pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1] Its abrupt opening leads to a collapse of the mitochondrial membrane potential (
Cyclosporin A (CsA) is the gold-standard pharmacological tool for validating mPTP involvement in experimental models of ischemia-reperfusion injury, neurodegeneration, and toxicity. However, CsA is not a simple "pore blocker." It functions by inhibiting Cyclophilin D (CypD) , a matrix peptidyl-prolyl cis-trans isomerase that acts as the primary gatekeeper/sensitizer of the pore.[2]
Critical Distinction: CsA desensitizes the pore to Calcium (
Mechanism of Action
To use CsA effectively, one must understand the regulatory complex. The exact structural identity of the pore (F-ATP synthase c-subunit vs. ANT vs. VDAC) remains a subject of debate, but the regulatory role of CypD is undisputed.
The CypD-CsA Axis
-
Physiological State: CypD binds to the IMM pore complex, lowering the threshold for opening in response to
and Reactive Oxygen Species (ROS). -
Inhibition: CsA permeates the mitochondrial matrix and binds CypD with high affinity (
nM). -
Result: The CsA-CypD complex dissociates from the pore components. The pore enters a "desensitized" state, requiring significantly higher loads of
to open.
Visualization: The Regulatory Pathway
Figure 1: CsA prevents mPTP opening by sequestering Cyclophilin D, thereby raising the calcium threshold required for the pore to transition to the open state.
Pre-Experimental Considerations
Before initiating protocols, ensure the following parameters are controlled to avoid false negatives.
Chemical Handling
-
Solvent: Dissolve CsA in DMSO or Ethanol.[3] Keep final solvent concentration
in the assay to avoid membrane perturbation. -
Working Concentration:
-
Standard:0.5 µM – 1.0 µM .
-
Warning: Concentrations
can cause non-specific membrane effects unrelated to CypD.
-
-
Storage: Stock solutions (1-10 mM) are stable at -20°C.
The Specificity Control: FK506
CsA inhibits both CypD (mitochondrial) and Calcineurin (cytosolic phosphatase). To prove that an effect is mPTP-mediated (via CypD) and not due to calcineurin inhibition, you must use FK506 (Tacrolimus) as a negative control.
-
Logic: FK506 inhibits Calcineurin but does not bind CypD.
-
Outcome: If CsA protects but FK506 does not, the mechanism is mPTP-dependent.
Protocol A: Mitochondrial Calcium Retention Capacity (CRC)
Context: This is the most sensitive quantitative assay for mPTP function in isolated mitochondria.
Reagents
-
Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA (pH 7.4). Must wash EGTA out before assay.
-
Assay Buffer (CRC Buffer):
-
Equipment: Fluorescence Spectrophotometer (Hitachi F-7000 or plate reader with injectors). Ex/Em: 506/532 nm.
Step-by-Step Methodology
-
Isolation: Isolate mitochondria from tissue (liver/heart) using standard differential centrifugation. Final wash must be EGTA-free.
-
Suspension: Resuspend mitochondria (0.5 mg protein/mL) in CRC Buffer .
-
Treatment:
-
Cuvette A: Vehicle (DMSO)
-
Cuvette B: CsA (1 µM)
-
Incubate for 2 minutes.
-
-
Pulsing: Start recording fluorescence. Inject pulses of
(e.g., 10 µM final concentration per pulse) every 60–90 seconds. -
Observation:
-
Uptake Phase: Fluorescence spikes upon injection, then rapidly returns to baseline as mitochondria sequester
.[6] -
Transition: After several pulses, mitochondria reach capacity.
-
Release Phase: Fluorescence suddenly rises and stays high (mPTP opens, releasing stored
).
-
Workflow Visualization
Figure 2: The Calcium Retention Capacity (CRC) assay loop. CsA treatment allows the mitochondria to survive more cycles of the "Yes (Uptake)" loop before failure.
Protocol B: Cellular Calcein-CoCl2 Quenching Assay
Context: For intact cells where mitochondrial isolation is not feasible.
Principle
-
Calcein-AM: Permeates cell, cleaved by esterases to fluorescent Calcein (Green).[7][8]
-
Cobalt Chloride (
): Quenches Calcein fluorescence but cannot cross healthy IMM. -
Result: Cytosol is quenched (dark); Mitochondria remain green.
-
mPTP Opening:
enters mitochondria Mitochondrial signal quenched.[7][9]
Reagents
-
Loading Buffer: HBSS with 10 mM HEPES, pH 7.3.
-
Dyes: Calcein-AM (1 µM),
(1 mM). -
Trigger: Ionomycin (1 µM) to induce
overload.
Step-by-Step Methodology
-
Loading: Incubate cells with Calcein-AM (1 µM) for 15 min at 37°C.
-
Quenching: Wash cells. Add Loading Buffer containing 1 mM
. Incubate 10 min.-
Check: Under microscope, cells should show punctate mitochondrial staining, dark cytosol.
-
-
Treatment: Pre-incubate with CsA (1 µM) or Vehicle for 15 min.
-
Induction: Add Ionomycin (1 µM) to trigger
influx. -
Imaging: Monitor loss of mitochondrial fluorescence over 20–30 mins (Confocal or Flow Cytometry).
-
CsA Effect: Retards the rate of fluorescence decay.
-
Data Interpretation & Troubleshooting
Quantitative Analysis (CRC Assay)
Calculate the Calcium Retention Capacity using the formula:
| Condition | Typical Result (nmol Ca2+/mg protein) | Interpretation |
| Control (Vehicle) | 200 – 400 | Baseline capacity. |
| + Cyclosporin A | 600 – 1000 | Valid mPTP inhibition. CsA desensitized the pore. |
| + FK506 | 200 – 400 | Specific Control. Should match Vehicle. |
| Ischemia Model | < 100 | Sensitized pore (Oxidative stress). |
| Ischemia + CsA | > 300 | Rescue of phenotype. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No CsA Effect | High Phosphate | High Pi (>5mM) can override CsA inhibition. Reduce Pi to 1-2 mM. |
| No CsA Effect | High Magnesium | |
| High Baseline Fluorescence | Damaged Mitochondria | Improve isolation. Ensure gentle homogenization and cold chain (4°C). |
| CsA Precipitates | Aqueous Shock | Dilute CsA stock (in DMSO) into buffer while vortexing rapidly. |
| Cellular Assay High Background | Incomplete Quenching | Ensure |
References
-
Bernardi, P., et al. (1994). "Regulation of the permeability transition pore, a voltage-dependent mitochondrial channel inhibited by cyclosporin A." Biochimica et Biophysica Acta (BBA).
-
Baines, C. P., et al. (2005). "Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death." Nature.[10]
-
Halestrap, A. P., & Richardson, A. P. (2015). "The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury." Journal of Molecular and Cellular Cardiology.
-
Petronilli, V., et al. (1999). "Transient and long-lasting openings of the mitochondrial permeability transition pore can be monitored directly in intact cells by changes in mitochondrial calcein fluorescence." Biophysical Journal.[11]
-
Giorgio, V., et al. (2013). "Dimers of mitochondrial ATP synthase form the permeability transition pore." Proceedings of the National Academy of Sciences.
Sources
- 1. The permeability transition pore. Control points of a cyclosporin A-sensitive mitochondrial channel involved in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclosporin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apexbt.com [apexbt.com]
- 8. fn-test.com [fn-test.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
utilizing cyclosporin A to study autophagy pathways
Application Note: Dissecting Autophagic Regulation Topic: Utilizing Cyclosporin A (CsA) to Delineate Calcineurin-Dependent Autophagy and Mitophagy Pathways
Executive Summary & Mechanistic Rationale
Cyclosporin A (CsA) is widely recognized as an immunosuppressant, but in the context of autophagy research, it serves as a precision tool for dissecting two distinct regulatory nodes: transcriptional induction and mitochondrial quality control .
Unlike broad-spectrum autophagy inhibitors (e.g., Bafilomycin A1, which neutralizes lysosomal pH), CsA acts upstream. Its utility relies on its ability to bind Cyclophilins , creating a complex that inhibits specific targets depending on subcellular localization.
The Dual Mechanism of Action
-
Cytosolic Target (The Induction Switch): CsA inhibits Calcineurin (Protein Phosphatase 3). Under normal stress (e.g., starvation), lysosomal Ca²⁺ release activates Calcineurin, which dephosphorylates TFEB (Transcription Factor EB).[1] Dephosphorylated TFEB translocates to the nucleus to drive the CLEAR (Coordinated Lysosomal Expression and Regulation) network.
-
Experimental Outcome: CsA treatment results in phosphorylated TFEB retention in the cytosol, preventing the transcriptional upregulation of autophagy genes.
-
-
Mitochondrial Target (The Mitophagy Gate): CsA binds Cyclophilin D (CypD) in the mitochondrial matrix. This inhibits the opening of the Mitochondrial Permeability Transition Pore (MPTP).[2][3]
-
Experimental Outcome: By preventing MPTP-mediated depolarization, CsA blocks the "eat-me" signal required for specific forms of mitophagy.
-
Signaling Pathway Visualization
The following diagram illustrates the bifurcation of CsA's inhibitory effects on general autophagy (via TFEB) and mitophagy (via MPTP).
Caption: CsA inhibits autophagy induction via Calcineurin blockade (preventing TFEB nuclear entry) and inhibits mitophagy via CypD blockade (preventing MPTP opening).
Strategic Experimental Design: The Toxicity Threshold
Critical Warning: High-dose CsA (>10 µM) induces ER Stress (Unfolded Protein Response), which paradoxically induces autophagy. To use CsA as an inhibitor, you must stay within the therapeutic window.
| Parameter | Recommended Range | Toxicity/Confounding Range | Mechanistic Implication |
| Concentration | 1 – 5 µM | > 10 µM | High doses trigger ER Stress (UPR), increasing LC3-II independent of Calcineurin. |
| Duration | 2 – 6 Hours | > 24 Hours | Long-term exposure may cause renal toxicity phenotypes or secondary lysosomal depletion. |
| Solvent | DMSO (Stock 10mM) | Ethanol | Ensure DMSO final concentration is <0.1% to avoid solvent-induced autophagy. |
Protocol A: TFEB Nuclear Translocation Assay
Objective: To validate CsA-mediated inhibition of autophagy induction by quantifying TFEB retention in the cytosol.
Materials
-
Cell Line: HeLa, HEK293, or primary tubular epithelial cells (stable TFEB-GFP transfectants preferred for imaging).
-
Reagents: Cyclosporin A (dissolved in DMSO), Torin 1 (mTOR inhibitor/positive control for TFEB translocation).
-
Antibodies: Anti-TFEB (Cell Signaling Tech #4240 or equivalent), Anti-Histone H3 (Nuclear loading control), Anti-Tubulin (Cytosolic loading control).
Step-by-Step Workflow
-
Seeding: Seed cells to reach 70% confluency in 6-well plates (for Western Blot) or on coverslips (for IF).
-
Starvation/Stimulation:
-
Wash cells 2x with PBS.
-
Add EBSS (Starvation medium) to induce TFEB translocation.
-
-
Treatment Groups:
-
Control: EBSS + DMSO (Vehicle).
-
Positive Control: EBSS + Torin 1 (1 µM) (Forces TFEB nuclear entry).
-
Experimental: EBSS + CsA (5 µM) .
-
Validation: EBSS + Torin 1 + CsA (To test if CsA can override mTOR inhibition).
-
-
Incubation: Incubate for 2 hours at 37°C. (TFEB translocation is a rapid event).
-
Harvesting (Fractionation is Critical):
-
Note: Whole cell lysates often mask TFEB shifts. You must perform nuclear/cytosolic fractionation.
-
Use a commercial fractionation kit or hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) followed by centrifugation (Nuclei pellet at 800xg).
-
-
Analysis (Western Blot):
-
Load Nuclear and Cytosolic fractions on separate lanes.
-
Expected Result: In CsA treated cells, TFEB should be absent/reduced in the Nuclear fraction and enriched in the Cytosolic fraction compared to the EBSS control.
-
Protocol B: Mitophagy Specificity Assay (MPTP Blockade)
Objective: To distinguish general autophagy from mitochondrial-specific degradation using CsA as a CypD inhibitor.
Materials
-
Reagents: CCCP (Mitochondrial uncoupler), JC-1 Dye or TMRE (Mitochondrial Membrane Potential probes).
-
Detection: Flow Cytometry or Confocal Microscopy.
Step-by-Step Workflow
-
Seeding: Seed cells in 6-well plates.
-
Pre-treatment: Pre-treat cells with CsA (1-5 µM) for 1 hour.
-
Rationale: CypD inhibition requires saturating the mitochondrial matrix prior to stress.
-
-
Stress Induction: Add CCCP (10 µM) in the presence of CsA for 4-6 hours.
-
Staining:
-
Wash cells. Incubate with JC-1 (2 µM) for 30 mins.
-
-
Flow Cytometry Analysis:
-
Measure Green Fluorescence (Monomers = Depolarized) vs. Red Fluorescence (Aggregates = Healthy).
-
-
Interpretation:
-
CCCP Only: High Green / Low Red (Depolarization -> Mitophagy).
-
CCCP + CsA: Retention of Red fluorescence (Inhibition of MPTP -> Prevention of Depolarization -> Blockade of Mitophagy ).
-
Data Interpretation & Troubleshooting
The following decision matrix helps interpret LC3-II turnover data when using CsA.
Caption: Decision tree for interpreting LC3-II levels. Low-dose CsA should reduce starvation-induced LC3-II (induction block). High levels suggest toxicity.
Troubleshooting Table
| Observation | Potential Cause | Corrective Action |
| No change in TFEB localization | Incubation too long (>4h). | TFEB shuttling is rapid; assay at 1-2 hours. |
| High Cell Death | CsA concentration >10 µM.[4][5][6] | Titrate down to 1 µM; Check for PARP cleavage (Apoptosis). |
| LC3-II increases with CsA | ER Stress induction.[7] | Blot for BiP/GRP78 or CHOP. If positive, dose is too high. |
References
-
Medina, D. L., et al. (2015). Lysosomal calcium signaling regulates autophagy via calcineurin and TFEB.[8] Nature Cell Biology.
-
Source:[Link]
-
-
Carreira, R. S., et al. (2010). Cyclophilin D is required for mitochondrial removal by autophagy in cardiac cells. Autophagy.
-
Source:[Link]
-
-
Wu, H., et al. (2021). Cyclosporine A blocks autophagic flux in tubular epithelial cells by impairing TFEB-mediated lysosomal function.[9][10] Journal of Cellular and Molecular Medicine.
-
Source:[Link]
-
-
Hoyer-Hansen, M., & Jäättelä, M. (2007). Connecting endoplasmic reticulum stress to autophagy by unfolded protein response and calcium.
-
Source:[Link]
-
Sources
- 1. Intracellular calcium signaling regulates autophagy via calcineurin-mediated TFEB dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclophilin D by cyclosporin A promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine A induces apoptotic and autophagic cell death in rat pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. Endoplasmic reticulum stress triggers autophagy in malignant glioma cells undergoing cyclosporine a-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular calcium signaling regulates autophagy via calcineurin-mediated TFEB dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine A blocks autophagic flux in tubular epithelial cells by impairing TFEB-mediated lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine A blocks autophagic flux in tubular epithelial cells by impairing TFEB‐mediated lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Cyclosporin A in Your Research
Welcome to the technical support center for the experimental use of Cyclosporin A (CsA). As a potent and widely used immunosuppressant, CsA is a critical tool in many research areas. However, its utility can be complicated by significant off-target effects. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of CsA's mechanisms and to offer practical solutions for mitigating its off-target activities in experimental settings. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cyclosporin A?
Cyclosporin A's principal immunosuppressive effect is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] In T-lymphocytes, an influx of calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1][4] This dephosphorylation allows NFAT to translocate to the nucleus and induce the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1][3][5] CsA first binds to its intracellular receptor, cyclophilin A (CypA).[2][6] This CsA-CypA complex then binds to calcineurin, inhibiting its phosphatase activity and thereby preventing NFAT activation and IL-2 production.[1][2][6]
Q2: What are the major off-target effects of Cyclosporin A that I should be aware of in my experiments?
Beyond its intended inhibition of calcineurin, CsA has several well-documented off-target effects that can confound experimental results. The most significant of these is its interaction with the mitochondrial permeability transition pore (mPTP).[1][7][8] CsA can bind to cyclophilin D (CypD), a component of the mPTP, and inhibit its opening.[1][7] This can have profound effects on mitochondrial function, including calcium buffering and cell death pathways, independent of its effects on calcineurin.[7][8]
Additionally, CsA has been shown to have calcineurin-independent effects on various cellular processes, including angiogenesis, where it can increase mitochondrial reactive oxygen species (ROS) production.[9] It can also directly affect mitochondrial calcium uptake by a mechanism independent of both calcineurin and the mPTP.[10] Furthermore, CsA can impact the function of other immune cells, such as B-cells, through mechanisms that are not solely dependent on its effects on T-cells.[11]
Q3: How can I differentiate between the on-target (calcineurin-mediated) and off-target effects of CsA in my experiments?
Dissecting the on-target versus off-target effects of CsA is crucial for accurate data interpretation. Here are several strategies:
-
Use of Non-immunosuppressive Analogs: Several CsA analogs have been developed that bind to cyclophilins but do not inhibit calcineurin.[9][12][13][14][15] A prominent example is NIM811.[9] Comparing the effects of CsA to a non-immunosuppressive analog can help determine if the observed cellular response is dependent on calcineurin inhibition. If both compounds elicit a similar effect, it is likely a calcineurin-independent, off-target effect.[9]
-
Genetic Approaches: If your experimental system allows, using cells with genetic knockout or knockdown of calcineurin can be a powerful tool. If CsA still produces an effect in calcineurin-null cells, this is strong evidence for an off-target mechanism.[9]
-
Use of Other Calcineurin Inhibitors: Employing other calcineurin inhibitors with different chemical structures, such as FK506 (tacrolimus), can be informative.[10] While both CsA and FK506 inhibit calcineurin, they do so by binding to different immunophilins (cyclophilin for CsA and FKBP12 for FK506). If an effect is observed with CsA but not with FK506, it may point to a cyclophilin-dependent but calcineurin-independent mechanism.[10]
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity in my cell cultures treated with Cyclosporin A.
Potential Cause 1: Excessive Concentration
High concentrations of CsA can be toxic to various cell types.[16] The optimal concentration is highly dependent on the specific cell line and the duration of the experiment.
Recommended Solution: Dose-Response and Cytotoxicity Assays
-
Step 1: Perform a Dose-Response Curve. To determine the optimal concentration for your specific cell model, it is essential to perform a dose-response experiment. This will help you identify the lowest effective concentration that achieves the desired biological effect.
-
Step 2: Conduct a Cytotoxicity Assay. Assays such as MTT, LDH, or live/dead cell staining should be performed in parallel with your functional assays. This will help you determine the cytotoxic concentration range for your specific cell line. For your functional experiments, it is crucial to use concentrations below the cytotoxic threshold.[16]
Potential Cause 2: Solvent Toxicity
CsA is lipophilic and typically dissolved in solvents like DMSO or ethanol, which can be toxic to cells at higher concentrations.[16][17]
Recommended Solution: Proper Vehicle Controls
-
Step 1: Minimize Final Solvent Concentration. Always aim for a final solvent concentration in your culture medium of less than 0.1%.[16]
-
Step 2: Include a Vehicle Control. Every experiment should include a vehicle control group, which consists of cells treated with the same final concentration of the solvent used to dissolve CsA, but without the drug itself. This allows you to distinguish between the effects of CsA and the solvent.
Issue 2: My results with Cyclosporin A are inconsistent and not reproducible.
Potential Cause 1: Incomplete Solubilization
Due to its poor water solubility, CsA may not fully dissolve in your stock solutions or culture medium, leading to variability in the effective concentration between experiments.[16][18]
Recommended Solution: Proper Handling and Solubilization
-
Step 1: Prepare a High-Concentration Stock Solution. Dissolve CsA in a suitable solvent like DMSO or ethanol to create a concentrated stock solution.[16]
-
Step 2: Ensure Complete Dissolution. Before diluting the stock solution into your culture medium, visually inspect it for any precipitates. Vortex or gently warm the solution if necessary to ensure it is fully dissolved.
-
Step 3: Aliquot and Store Properly. To avoid repeated freeze-thaw cycles, which can affect compound stability, prepare small aliquots of your stock solution and store them at -20°C.[17]
Potential Cause 2: Variability in Experimental Conditions
Inconsistencies in cell seeding density, incubation times, or other experimental parameters can lead to variable results.[16]
Recommended Solution: Standardize Protocols
-
Step 1: Standardize Cell Seeding. Implement a strict protocol for cell counting and seeding to ensure consistent cell numbers across all experimental wells and replicates.
-
Step 2: Optimize and Standardize Incubation Time. The duration of CsA exposure required to observe a biological response can vary. Optimize the incubation time for your specific assay and maintain this timing consistently across all experiments. For instance, inhibiting T-cell proliferation may require 24-72 hours of incubation.[16]
Experimental Protocols & Data
Protocol: Optimizing Cyclosporin A Concentration In Vitro
This protocol provides a general framework for determining the optimal, non-toxic concentration of CsA for your cell-based assays.
Materials:
-
Cyclosporin A
-
DMSO or ethanol (for stock solution)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare CsA Stock Solution: Dissolve CsA in DMSO to a high concentration (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: On the day of treatment, prepare serial dilutions of your CsA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration as your highest CsA concentration.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of CsA or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform an MTT assay or another suitable viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (concentration that causes 50% inhibition of cell viability). For your functional experiments, use concentrations well below the IC50.
Data Summary: Recommended CsA Concentrations
| Cell Type | Application | Recommended Concentration Range (µM) | Reference |
| Human T-cells | Inhibition of proliferation | 0.1 - 1.0 | [16] |
| Human Lung Cancer Cells | Growth Inhibition | 0.4 - 2.4 | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell cycle arrest | 1.0 - 10.0 | [19] |
| Canine Cardiomyocytes | Inhibition of mPTP | 0.2 | [8] |
Note: These are general guidelines. The optimal concentration should always be determined empirically for your specific experimental system.
Visualizing Mechanisms and Workflows
On-Target vs. Off-Target Effects of Cyclosporin A
Caption: Differentiating the on-target and off-target pathways of Cyclosporin A.
Workflow for Mitigating Off-Target Effects
Caption: A logical workflow for investigating and mitigating CsA's off-target effects.
References
-
Ciclosporin - Wikipedia. Wikipedia. [Link]
-
Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. (2019). Cells. [Link]
-
Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. (2008). Journal of Cardiac Failure. [Link]
-
SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro. (2011). Antimicrobial Agents and Chemotherapy. [Link]
-
Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A. (1993). Proceedings of the National Academy of Sciences. [Link]
-
Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species. (2014). Cancer Research. [Link]
-
Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin. (2001). Antimicrobial Agents and Chemotherapy. [Link]
-
Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin. (2001). Antimicrobial Agents and Chemotherapy. [Link]
-
Effects of Cyclosporin A and a Non-Immunosuppressive Analogue, O-acetyl Cyclosporin A, Upon the Growth of Parent and Multidrug Resistant Human Lung Cancer Cells in Vitro. (1991). British Journal of Cancer. [Link]
-
A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog. (2011). Chemistry & Biology. [Link]
-
A calcineurin-independent mechanism of angiogenesis inhibition by a nonimmunosuppressive cyclosporin A analog. (2011). Chemistry & Biology. [Link]
-
Desensitization of the Permeability Transition Pore by Cyclosporin A Prevents Activation of the Mitochondrial Apoptotic Pathway. (2003). Journal of Biological Chemistry. [Link]
-
Mitochondrial Cyclosporine A-Independent Palmitate/Ca2+-Induced Permeability Transition Pore (PA-mPT Pore) and Its Role in Mitochondrial Function and Protection against Calcium Overload and Glutamate Toxicity. (2021). International Journal of Molecular Sciences. [Link]
-
Is the Antiproteinuric Effect of Cyclosporine A Independent of Its Immunosuppressive Function in T Cells? (2012). Journal of the American Society of Nephrology. [Link]
-
Calcineurin-independent inhibition of mitochondrial Ca2+ uptake by cyclosporin A. (2004). British Journal of Pharmacology. [Link]
-
Toward optimization of cyclosporine concentration target to prevent acute graft-versus-host disease following myeloablative allogeneic stem cell transplant. (2022). Clinical Transplantation. [Link]
-
Cyclosporine: mechanisms of action and toxicity. (1995). Cleveland Clinic Journal of Medicine. [Link]
-
Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive. (1997). Journal of Medicinal Chemistry. [Link]
-
Cyclosporine: mechanisms of action and toxicity. (1995). Cleveland Clinic Journal of Medicine. [Link]
-
Cyclosporin A as a tool for experimental and clinical transplantation. (1982). Biomedicine & Pharmacotherapy. [Link]
-
An in vitro model for cyclosporin A-induced interference of intrathymic clonal elimination. (1989). The Journal of Experimental Medicine. [Link]
-
Toxicity of Cyclosporine. Grantome. [Link]
-
Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. (2019). Frontiers in Immunology. [Link]
-
Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance. (2017). Antiviral Research. [Link]
-
Cyclosporine: mechanisms of action and toxicity. (1995). Cleveland Clinic Journal of Medicine. [Link]
-
Optimizing cyclosporine therapy: dose, levels, and monitoring. (1988). Transplantation Proceedings. [Link]
-
Optimization of cyclosporin A production by Beauveria nivea in continuous fed-batch fermentation. (2011). Archives of Biological Sciences. [Link]
-
In vitro effects of cyclosporin A on human B-cell responses. (1986). Immunology. [Link]
-
Cyclosporine analogues. (1991). Clinical Biochemistry. [Link]
-
In vitro effect of cyclosporin A, mitomycin C and prednisolone on cell kinetics in cultured human umbilical vein endothelial cells. (2005). Thrombosis Research. [Link]
-
Optimization of sampling time for cyclosporine monitoring in transplant patients. (1991). Therapeutic Drug Monitoring. [Link]
-
Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations. (2022). Pharmaceutical Sciences. [Link]
-
Cyclosporine: A Review. (2011). Journal of Transplantation. [Link]
-
Multifunctional theranostic magnetic PLGA nanoparticles encapsulating cyclosporine A: addressing challenges in pancreas transplantation for type 1 diabetes. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
-
Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro. (1991). British Journal of Cancer. [Link]
-
(PDF) Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. (2019). Frontiers in Immunology. [Link]
-
Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. (2019). Frontiers in Immunology. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Cyclosporine. (2023). StatPearls. [Link]
Sources
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine: mechanisms of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is the Antiproteinuric Effect of Cyclosporine A Independent of Its Immunosuppressive Function in T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcineurin-independent inhibition of mitochondrial Ca2+ uptake by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effects of cyclosporin A on human B-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro effect of cyclosporin A, mitomycin C and prednisolone on cell kinetics in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with cyclosporin A stability in long-term experiments
Advanced Troubleshooting & Stability Guide
Target Audience: Researchers, Formulation Scientists, and Pharmacologists. Objective: To eliminate experimental variability caused by the physicochemical instability of Cyclosporin A.
Core Analysis: The Physicochemical "Enemy"
Cyclosporin A (CsA) is a cyclic undecapeptide with extreme lipophilicity (
Critical Mechanism:
-
Adsorption: CsA partitions rapidly out of aqueous media into hydrophobic plastics (PVC, polystyrene).
-
Inverse Solubility: Unlike most solutes, CsA solubility in water decreases as temperature increases. A solution stable at 4°C may precipitate at 37°C.
Module 1: Stock Solution & Storage
The Foundation of Stability
Solvent Selection & Solubility Data
Do not attempt to dissolve CsA directly in aqueous buffers. You must create a high-concentration organic stock first.[1]
| Solvent | Solubility Limit | Recommended Storage Temp | Stability Duration |
| DMSO (Anhydrous) | ~100 mg/mL | -20°C | > 2 Years |
| Ethanol (Absolute) | ~200 mg/mL | -20°C | > 2 Years |
| Methanol | Soluble | -20°C | > 1 Year |
| Water / PBS | < 0.02 mg/mL (Insoluble) | DO NOT STORE | N/A |
Protocol: Preparing the "Master Stock"
-
Weighing: CsA is static-prone. Use an anti-static gun or weigh into a glass scintiallation vial directly.
-
Dissolution: Add anhydrous DMSO or Ethanol.[1] Vortex until clear.
-
Vessel Selection:
-
Recommended: Borosilicate Glass vials with Teflon-lined caps.
-
Acceptable: Polypropylene (PP) cryovials (for frozen stocks only).
-
FORBIDDEN: Polystyrene (PS) tubes or PVC containers.
-
Module 2: The "Invisible Loss" (Adsorption)
Why your effective concentration is lower than your calculated concentration.
CsA binds aggressively to plastics used in standard labware. In clinical infusion simulations, 40-50% of the dose can be lost to PVC tubing within hours [1].[2][3]
Visualization: The Adsorption Trap
The following diagram illustrates the fate of CsA in different container materials.
Caption: Figure 1. Differential adsorption pathways of Cyclosporin A. Contact with PVC or Polystyrene leads to rapid sequestration of the drug, resulting in dosing errors.
Module 3: Experimental Execution (In Vitro & In Vivo)
Scenario A: Cell Culture (In Vitro)
The Issue: "Crashing out" (Precipitation) when added to media.
Protocol: The "Step-Down" Dilution Never add 100% DMSO stock directly to a large volume of static media, as the local high concentration will cause immediate precipitation.
-
Intermediate Dilution: Dilute your Master Stock 1:10 in culture media containing serum (e.g., 10% FBS).
-
Why? Serum proteins (Albumin/Lipoproteins) bind CsA and act as a carrier, preventing precipitation [2].
-
-
Final Application: Add the intermediate solution to your cell culture wells.
-
Temperature Warning: CsA is less soluble at 37°C than at 4°C [3]. Ensure your working solution is fully solubilized at room temperature before placing it in the incubator.
Scenario B: In Vivo Delivery (Infusion/Osmotic Pumps)
The Issue: Tubing absorption.
Guidelines:
-
Tubing: Use Polyethylene (PE) or Polybutadiene tubing.[2] Avoid standard PVC medical tubing.
-
Vehicle: Use a surfactant-based vehicle (e.g., Cremophor EL:Ethanol 1:1, diluted in saline) to maintain solubility.
-
Syringes: Plastic syringes are safe for short-term handling (<10 mins), but do not store dosing solutions in them [4].
Troubleshooting & FAQs
Q1: My ELISA/HPLC shows 50% less CsA than I calculated. Did it degrade? A: It likely did not chemically degrade. It most likely adsorbed to your filter or container.
-
Check: Did you sterile filter the solution? CsA binds to cellulose acetate and nylon filters. Use Teflon (PTFE) or PVDF filters with low protein binding.
-
Check: Did you use a polystyrene reservoir? Switch to glass.
Q2: I see crystals in my cell culture wells after 24 hours. A: This is "salting out" due to the inverse temperature solubility.
-
Fix: Lower the initial stock concentration.[4]
-
Fix: Ensure the final DMSO/Ethanol concentration is < 0.1% to minimize solvent effects, but ensure sufficient serum proteins are present to sequester the CsA.
Q3: Can I store diluted working solutions at 4°C? A: No. Aqueous dilutions are thermodynamically unstable. The drug will slowly precipitate or adsorb to the container walls over time. Prepare working solutions immediately before use.
Q4: Is CsA pH sensitive? A: Yes, but primarily in acidic conditions. CsA undergoes specific acid-catalyzed degradation (hydrolysis) at pH < 4 [5]. In physiological buffers (pH 7.0–7.4), chemical stability is high, provided physical precipitation is prevented.
Visualizing Stability Logic
Use this decision tree to determine the correct handling procedure for your specific application.
Caption: Figure 2. Decision matrix for solvent selection and material compatibility based on experimental context.
References
-
Shibata, N., et al. (2000). Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion in bone marrow transplant patients. Bone Marrow Transplantation, 25, 633–638.
-
Ptachcinski, R. J., et al. (1986).[5] Stability and availability of cyclosporine stored in plastic syringes.[5] American Journal of Hospital Pharmacy, 43(3), 692-694.[5]
-
Mithani, S. D., et al. (1991). Unusual solubility behaviour of cyclosporin A in aqueous media.[6][7][8] Journal of Pharmacy and Pharmacology, 43(4), 287-289.
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[9] PLOS ONE, 10(5).
-
Oliyai, R., & Stella, V. J. (1994). Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. International Journal of Peptide and Protein Research, 43(3), 239-247.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion in bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability and availability of cyclosporine stored in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A water-soluble prodrug of cyclosporine A for ocular application: a stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
preventing cyclosporin A precipitation in culture media
Topic: Preventing Precipitation & Adsorption in Culture Media
Audience: Researchers, Formulation Scientists, and Cell Biologists. Status: Active Guide (v2025.1)
Core Knowledge Base: The Physics of Solubility
Cyclosporin A (CsA) is a cyclic undecapeptide with extreme lipophilicity (LogP ≈ 2.92 - 3.0). In aqueous environments, it behaves like a "brick," with water solubility as low as 0.04 mg/mL (approx. 33 µM) at 25°C.
Precipitation in culture media is rarely a thermodynamic issue (saturation) but rather a kinetic one. When a concentrated organic stock (e.g., 10 mM in DMSO) is introduced directly into an aqueous buffer, the solvent disperses faster than the CsA molecules can solvate, causing local supersaturation and immediate crystallization ("crashing out").
Mechanism of Failure
The following diagram illustrates the kinetic failure point during standard preparation.
Figure 1: Kinetic pathway of CsA precipitation. Direct addition leads to solvent stripping and crystallization, whereas step-down dilution allows carrier proteins (like Albumin) to stabilize the hydrophobic molecule.
Troubleshooting Guide: Symptom & Solution
Symptom A: Visible white flakes or turbidity immediately upon addition.
-
Root Cause: "Dilution Shock." You created a local region of high concentration where the DMSO diffused away before the CsA could interact with media proteins.
-
Immediate Fix: Do not filter (you will remove the drug). Discard and restart using the Intermediate Dilution Protocol (see Section 3).
-
Prevention: Never add 100% DMSO stock directly to a static volume of media. Always vortex the media while adding the drug dropwise.
Symptom B: Loss of Biological Potency (No visible precipitate).
-
Root Cause: Adsorption.[1][2][3] CsA binds aggressively to hydrophobic plastics (Polystyrene, PVC). Up to 50% of the dose can be lost to the tube walls or pipette tips within 20 minutes.
-
Validation: Measure concentration of the supernatant; if significantly lower than calculated, adsorption has occurred.
-
Prevention: Use glass vials or low-binding polypropylene for all intermediate steps. Pre-saturate pipette tips by pipetting the solution up and down 3 times before dispensing.
Symptom C: Cytotoxicity in Vehicle Control.
-
Root Cause: Solvent Toxicity. To keep CsA soluble, researchers often use too much DMSO.
-
Threshold: Most sensitive cell lines (e.g., primary neurons, stem cells) tolerate <0.1% DMSO . Robust lines (e.g., HeLa, HEK293) may tolerate 0.5% .
-
Calculation: If your stock is 10 mM and you need 10 µM final, your DMSO is 0.1%. This is safe. If you need 50 µM final, your DMSO becomes 0.5%, which is risky.
Standard Operating Procedure (SOP): The "Step-Down" Method
This protocol minimizes the kinetic energy barrier to solubilization and prevents adsorption losses.
Materials Required[1][2][3][4][5][6][7]
-
Solvent: Anhydrous DMSO (Cell Culture Grade).
-
Vessels: Borosilicate Glass Vials (scintillation vials work well) or Siliconized Microtubes.
-
Media: Culture media containing at least 5% Serum (FBS/BSA acts as a carrier). Note: For serum-free work, see FAQ.
Protocol Steps
Step 1: Prepare Master Stock (10 mM)
Dissolve 12 mg of Cyclosporin A (MW: 1202.6 g/mol ) in 1 mL of anhydrous DMSO.
-
Storage: Aliquot into glass vials and store at -20°C. Protect from light.
-
Shelf Life: 6 months if kept dry.
Step 2: The Intermediate Dilution (Critical Step)
Goal: To transition from 100% organic to an aqueous environment without shocking the compound.
-
Place 990 µL of warm culture media into a glass tube.
-
While vortexing the media gently, add 10 µL of the 10 mM Master Stock.
-
Result: A 100 µM Intermediate Stock (1% DMSO).
-
Observation: This solution may be slightly hazy. This is acceptable if no distinct crystals are visible. The serum proteins are currently binding the CsA.
Step 3: Final Dosing
-
To achieve a final concentration of 1 µM in your cell culture plate:
-
Add 10 µL of the Intermediate Stock (from Step 2) per 1 mL of culture media in the well.
-
Final Composition: 1 µM CsA, 0.01% DMSO.
Workflow Visualization
Figure 2: The Step-Down Dilution Workflow ensures the final DMSO concentration remains <0.1% while preventing precipitation shocks.
Technical Data & Reference Tables
Table 1: Solubility Profile
| Solvent / Media | Solubility Limit (25°C) | Comments |
| Water / PBS | < 0.04 mg/mL | Practically insoluble. Do not use for stocks. |
| DMSO | > 100 mg/mL | Preferred for bioassays. |
| Ethanol (Abs) | > 100 mg/mL | Good alternative, but evaporates faster than DMSO. |
| Culture Media (10% FBS) | ~ 0.02 - 0.05 mg/mL | Soluble only when bound to albumin. |
Table 2: Material Adsorption Compatibility
| Material | CsA Loss (24h) | Recommendation |
| PVC (Tygon) | High (>40%) | AVOID for tubing/perfusion. |
| Polystyrene (PS) | Moderate (10-20%) | Acceptable for final assay plates only. |
| Polypropylene (PP) | Low (<5%) | Acceptable for short-term storage. |
| Borosilicate Glass | Negligible (<1%) | REQUIRED for stock storage. |
Frequently Asked Questions (FAQs)
Q: Can I use this protocol for Serum-Free Media? A: It is risky. Serum albumin acts as a carrier for CsA. In serum-free conditions, CsA is more likely to precipitate or stick to the plastic.
-
Workaround: Add 0.1% Fatty Acid-Free BSA to your serum-free media to act as a carrier without introducing hormones/growth factors found in serum.
Q: My stock solution froze at -20°C. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at 37°C and vortex vigorously to ensure homogeneity before use. If you see crystals that do not dissolve upon warming, discard the stock.
Q: Why not use Tween-80 or Cremophor EL? A: While these surfactants increase solubility (used in clinical formulations like Sandimmune®), they are often biologically active in cell culture. They can alter membrane permeability or induce lysis in sensitive cells. DMSO is the "cleanest" vehicle for research applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284373, Cyclosporin A. Retrieved from .
-
Sigma-Aldrich (Merck). Cyclosporin A Product Information Sheet & Solubility Data. Retrieved from .
-
Lemaire, M., et al. (1990). A method for preparing biologically active aqueous cyclosporin A solutions avoiding the use of detergents or organic solvents. Journal of Immunological Methods, 135(1-2), 147-153.[4] (Demonstrates the role of carriers vs. solvents).
- Shibata, N., et al. (2000).Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion. Bone Marrow Transplantation, 25, 633–638. (Key study on PVC vs. Glass adsorption).
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[5] PLoS ONE, 10(5). (General grounding on peptide adsorption mechanisms).
Sources
- 1. How to prevent losses of protein by adsorption to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption and pharmacokinetics of cyclosporin A in relation to mode of infusion in bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for preparing biologically active aqueous cyclosporin A solutions avoiding the use of detergents or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Validation & Comparative
Validating Cyclosporin A: A Comparative Experimental Framework for Specificity
The Specificity Crisis in Cyclosporin A Research
Cyclosporin A (CsA) is a foundational tool in immunology and cell biology, yet it remains one of the most "dirty" compounds in the pharmacological toolkit. While often deployed as a binary "switch" to inhibit Calcineurin (CN), CsA simultaneously modulates the Mitochondrial Permeability Transition Pore (mPTP) and inhibits the P-glycoprotein (P-gp/MDR1) efflux pump.
The Experimental Risk: Observing a phenotypic change after CsA treatment is insufficient to claim Calcineurin dependency. Without rigorous validation using orthogonal inhibitors and negative controls, data is susceptible to misinterpretation due to off-target mitochondrial protection or pharmacokinetic artifacts.
This guide provides a validated framework to "triangulate" your results, distinguishing true Calcineurin-NFAT signaling effects from mitochondrial or transporter-mediated artifacts.
The Calcineurin Axis: Differentiating Phosphatase vs. Docking Inhibition
To validate that a CsA-induced effect is driven by Calcineurin (PP2B), you must cross-reference results with FK506 (Tacrolimus) and VIVIT peptide .
Comparative Mechanism
-
Cyclosporin A (CsA): Binds Cyclophilin A (CypA).[1] The CsA-CypA complex binds the regulatory subunit of Calcineurin (CNB), sterically blocking the catalytic site.
-
FK506 (Tacrolimus): Binds FKBP12. The FK506-FKBP12 complex also binds CNB but at a distinct interface. It serves as a perfect orthogonal control because it targets the same enzymatic endpoint via a different upstream immunophilin.
-
VIVIT Peptide: Unlike CsA/FK506, VIVIT does not block the phosphatase active site. Instead, it occupies the PxIxIT docking groove, selectively preventing NFAT from binding while leaving Calcineurin's ability to dephosphorylate other substrates intact.
Data Comparison: Potency and Specificity[2][3]
| Compound | Target Mechanism | Primary Specificity | IC50 (Calcineurin)* | Key Validation Use |
| Cyclosporin A | CypA-dependent Active Site Block | Low (Hits mPTP & P-gp) | ~5–30 nM | Broad inhibition; Standard baseline. |
| FK506 | FKBP12-dependent Active Site Block | Medium (No mPTP effect) | ~0.5–1.0 nM | Gold Standard Control. If FK506 fails, the effect is likely not CN-mediated. |
| VIVIT Peptide | PxIxIT Docking Blockade | High (NFAT specific) | ~500 nM ( | Pathway Dissection. Distinguishes NFAT signaling from other CN substrates (e.g., NOS, SSH1). |
| Cyclosporin H | Formyl Peptide Receptor | Negative Control | Inactive | Negative Control. Structurally similar to CsA but does not inhibit CN. |
*Note: IC50 values are cell-type dependent. FK506 is consistently 10-50x more potent than CsA in molar terms.
Visualization: The Calcineurin Inhibition Landscape
Caption: Figure 1. Distinct inhibition mechanisms.[2] CsA and FK506 block the catalytic center via immunophilins, while VIVIT selectively blocks the NFAT docking groove.
The Mitochondrial Axis: Isolating mPTP Effects[7]
CsA is a potent inhibitor of the Mitochondrial Permeability Transition Pore (mPTP) via binding to Cyclophilin D (CypD) in the mitochondrial matrix. This cytoprotective effect often confounds cell survival data intended to study immune signaling.
The "Clean" Comparator: NIM811
To prove your result is not due to mPTP inhibition, you must use NIM811 (N-methyl-4-isoleucine cyclosporin).
-
NIM811: Binds Cyclophilins with high affinity (blocking mPTP) but the complex cannot bind Calcineurin .
-
Logic: If NIM811 replicates the effect of CsA, your mechanism is mitochondrial (mPTP), not calcineurin-based.[3]
Protocol: Calcium Retention Capacity (CRC) Assay
This assay validates if your CsA batch is effectively inhibiting mPTP in your specific model.
-
Isolation: Isolate mitochondria from cells/tissue (e.g., via differential centrifugation).
-
Buffer: Resuspend in CRC buffer (250 mM sucrose, 10 mM MOPS-Tris, 5 mM glutamate/malate).
-
Dye: Add Calcium Green-5N (1 µM).
-
Pulse: Inject boluses of CaCl2 (e.g., 10 µM) every 2 minutes.
-
Readout: Measure fluorescence. mPTP opening is marked by a sudden release of Ca2+ (fluorescence spike).
-
Validation:
-
CsA Treated: Mitochondria should tolerate 2-3x more Ca2+ pulses before opening.
-
NIM811 Treated: Identical protection to CsA.[4]
-
FK506 Treated: No protection (Control).
-
The Transporter Axis: P-gp (MDR1) Interference
CsA is a competitive inhibitor of P-glycoprotein. If you are using CsA in co-treatment with other drugs (e.g., chemotherapeutics, antiretrovirals), CsA may simply be preventing the efflux of the co-drug, artificially increasing its intracellular potency.
Validation Step:
-
Control: Run the experiment with Verapamil (5-10 µM) or Zosuquidar (highly specific P-gp inhibitor).
-
Logic: If Verapamil mimics the "synergistic" effect of CsA, the mechanism is likely pharmacokinetic (transporter blockade), not signaling-based.
The "Triangulation" Protocol: A Self-Validating Workflow
Do not publish CsA data in isolation. Use this decision tree to rigorously classify your experimental observation.
Experimental Workflow
-
Establish Baseline: Treat with CsA (1 µM). Observe Effect X.
-
Orthogonal Check (FK506): Treat with FK506 (10-100 nM).
-
If Effect X is lost: The effect is likely off-target (mPTP or P-gp).
-
-
Mitochondrial Check (NIM811): Treat with NIM811 (1 µM).
-
If Effect X persists: The effect is mPTP-mediated.
-
-
Specificity Check (VIVIT): Transfect/Treat with VIVIT.
-
If Effect X persists: The effect is Calcineurin-dependent but NFAT-independent.
-
Visualization: The Validation Decision Tree
Caption: Figure 2. The Triangulation Method. A logic flow to categorize CsA-induced effects using FK506, NIM811, and VIVIT as discriminators.
References
-
Liu, J., et al. (1991).[1] Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell.
-
Aramburu, J., et al. (1999). Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A (VIVIT).[5] Science.
-
Waldmeier, P.C., et al. (2002).[4][3] Inhibition of the mitochondrial permeability transition pore by the nonimmunosuppressive cyclosporin derivative NIM811.[4][6] Molecular Pharmacology.
-
Dougherty, J.A., et al. (2025). Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-NFAT Interaction. ResearchGate/NIH.
-
Schmitt, U., et al. (2006). Cyclosporine A affects the pharmacodynamics of amisulpride probably via inhibition of P-glycoprotein.[7] Journal of Neural Transmission.
Sources
- 1. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine A (CsA) affects the pharmacodynamics and pharmacokinetics of the atypical antipsychotic amisulpride probably via inhibition of P-glycoprotein (P-gp) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A vs. Tacrolimus (FK506): A Comparative Guide for Immunological Research
Executive Summary
Cyclosporin A (CsA) and Tacrolimus (FK506) are cornerstone immunosuppressants in both clinical practice and immunological research. While both drugs effectively suppress T-cell activation, they do so with distinct potencies, molecular interactions, and off-target effects. This guide provides an in-depth comparison of CsA and Tacrolimus, offering researchers the technical insights and experimental protocols necessary to make informed decisions for their specific research applications. We will delve into their convergent mechanism of action targeting the calcineurin-NFAT pathway, compare their in vitro efficacy, and provide detailed, validated protocols for key immunological assays.
Introduction: A Tale of Two Immunophilins
The discovery of Cyclosporin A from the fungus Tolypocladium inflatum in the 1970s revolutionized organ transplantation and the study of immunology.[1] A decade later, Tacrolimus (also known as FK506) was isolated from the soil bacterium Streptomyces tsukubensis, presenting a more potent alternative.[2] Both are classified as calcineurin inhibitors, yet their journey to this common target begins with different intracellular partners.[3] This fundamental difference is the starting point for understanding their distinct characteristics and selecting the appropriate tool for a given immunological question.
Part 1: The Convergent Mechanism of Calcineurin Inhibition
The primary immunosuppressive effect of both CsA and Tacrolimus is the blockade of T-cell activation, a critical event in the adaptive immune response.[4] This is achieved by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][5]
The Calcineurin-NFAT Signaling Pathway
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, intracellular calcium levels rise.[6][7][8] This calcium influx activates calmodulin, which in turn binds to and activates calcineurin.[5][9] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][6][7] Dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm to the nucleus.[5][10] Inside the nucleus, NFAT collaborates with other transcription factors (like AP-1) to initiate the transcription of a suite of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[2][3][6] IL-2 is a potent T-cell growth factor that drives clonal expansion and effector function.[3]
Figure 1: The Calcineurin-NFAT signaling pathway and the point of inhibition by CsA and Tacrolimus.
Molecular Interactions: Different Partners, Same Outcome
Neither CsA nor Tacrolimus binds directly to calcineurin. Instead, they first form a complex with an intracellular receptor protein known as an immunophilin.[11]
-
Cyclosporin A binds to Cyclophilin A (CypA) , a highly abundant cytosolic protein.[1][12]
-
Tacrolimus (FK506) binds to FK506-binding protein 12 (FKBP12) .[2][13]
It is the resulting drug-immunophilin complex (CsA-CypA or Tacrolimus-FKBP12) that acquires the ability to bind to and inhibit the phosphatase activity of calcineurin.[1][2][3][14] This ternary complex effectively acts as a "molecular sandwich," sterically hindering calcineurin from accessing its substrate, NFAT.[3] Consequently, NFAT remains phosphorylated, trapped in the cytoplasm, and unable to promote IL-2 gene transcription.[2][3]
Part 2: Comparative Efficacy and Potency
While the final mechanistic outcome is the same, CsA and Tacrolimus exhibit significant differences in their potency and potential for off-target effects.
In Vitro Potency
Tacrolimus is considerably more potent than Cyclosporin A. On a molar basis, Tacrolimus inhibits T-cell activation at concentrations 20- to 100-fold lower than CsA in vitro.[3][15] This higher potency is a critical factor in experimental design, as it dictates the working concentrations required to achieve effective immunosuppression.
| Parameter | Cyclosporin A | Tacrolimus (FK506) | Reference |
| Primary Immunophilin | Cyclophilin A (CypA) | FKBP12 | [1][13] |
| Mechanism | Forms CsA-CypA complex to inhibit Calcineurin | Forms Tacrolimus-FKBP12 complex to inhibit Calcineurin | [1][2] |
| Relative Potency | 1x | 20-100x higher | [2][3][15] |
| Typical In Vitro IC₅₀ | 40-120 nM (inhibition of calcineurin activity) | <10-50 nM (inhibition of calcineurin activity) | [16][17] |
| Primary Target Cells | T-lymphocytes | T-lymphocytes | [11][18] |
Table 1: Summary of Molecular and Potency Comparison.
Differential Effects on Immune Cell Subsets
Recent research has highlighted that the choice between CsA and Tacrolimus can have different consequences for specific immune cell populations, such as regulatory T cells (Tregs).
-
Regulatory T cells (Tregs): Some studies suggest that low doses of CsA may inhibit Treg activity, whereas Tacrolimus may be better at preserving it.[19][20] This could be a crucial consideration for experiments focused on immune tolerance or autoimmune models where Treg function is a key variable. The inhibitory effect of low-dose CsA on Tregs may even be independent of the calcineurin pathway.[19][20]
Off-Target and Secondary Effects
Beyond calcineurin inhibition, both drugs can have other biological effects that may influence experimental outcomes.
-
JNK and p38 Pathways: Both CsA and Tacrolimus have been shown to inhibit the JNK and p38 MAPK signaling pathways, which are also involved in T-cell activation, while not affecting the ERK pathway.[11][15]
-
TGF-β1 Expression: Both drugs can induce the expression of Transforming Growth Factor-β1 (TGF-β1), an immunosuppressive cytokine.[11]
-
Differential Cytokine Inhibition: Tacrolimus has demonstrated a superior ability to inhibit the production of IL-10 compared to CsA at equivalent effective doses, which may contribute to its greater efficacy in reversing ongoing allograft rejection in clinical settings.[21]
Part 3: Experimental Protocols for In Vitro Comparison
To objectively compare CsA and Tacrolimus in the lab, standardized and well-controlled assays are essential. Here, we provide protocols for two fundamental assays in cellular immunology.
Workflow: In Vitro Immunosuppression Assay
Figure 2: General workflow for assessing the in vitro immunosuppressive effects of CsA and Tacrolimus.
Protocol 1: T-Cell Proliferation Assay using CFSE
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. This can be quantified by flow cytometry to measure proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
CFSE dye (e.g., from Thermo Fisher Scientific)
-
Stimulation antibodies: anti-CD3 (plate-bound or soluble) and anti-CD28 (soluble)
-
Cyclosporin A and Tacrolimus (FK506) stock solutions in DMSO
-
96-well U-bottom culture plate
-
Flow cytometer
Methodology:
-
Cell Preparation & Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS. Resuspend at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately and incubate for 10 minutes at 37°C, protected from light.
-
Causality Check: Incubation time and temperature are critical for consistent labeling. Shorter times or lower temperatures can lead to under-labeling.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash cells three times with complete RPMI to remove unbound dye. Resuspend at 1x10⁶ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of CFSE-labeled cells (1x10⁵ cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of CsA and Tacrolimus in complete RPMI. Add 50 µL of each drug dilution to the appropriate wells. Include a "vehicle control" with DMSO at the highest concentration used.
-
Self-Validation: The vehicle control is crucial to ensure that the solvent (DMSO) does not have an independent effect on proliferation.
-
Add 50 µL of stimulation mix (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Controls:
-
Unstimulated Control: Cells + Media only (no drug, no stimulation). Defines the baseline fluorescence of undivided cells.
-
Stimulated Control: Cells + Stimulation mix (no drug). Represents maximal proliferation.
-
-
-
Incubation & Analysis:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Harvest cells and analyze on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE histogram. The unstimulated control will show a single bright peak. The stimulated control will show multiple peaks, each representing a successive generation of cell division.
-
Calculate the percentage of divided cells or a proliferation index for each condition. Plot the dose-response curve to determine the IC₅₀ for each drug.
-
Protocol 2: IL-2 Production Assay by ELISA
Principle: This assay quantifies the amount of IL-2 secreted into the cell culture supernatant following T-cell stimulation, providing a direct measure of the inhibitory effect of CsA and Tacrolimus on this key cytokine.
Materials:
-
PBMCs or a T-cell line (e.g., Jurkat)
-
Complete RPMI medium
-
Stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
Cyclosporin A and Tacrolimus (FK506)
-
96-well flat-bottom culture plate
-
Human IL-2 ELISA kit (e.g., from R&D Systems or BioLegend)
-
Microplate reader
Methodology:
-
Assay Setup:
-
Resuspend cells (e.g., PBMCs) at 2x10⁶ cells/mL in complete RPMI.
-
Plate 100 µL of cells (2x10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of serially diluted CsA or Tacrolimus to the appropriate wells. Include vehicle controls.
-
Add 50 µL of stimulation mix (e.g., anti-CD3/CD28).
-
Set up the same controls as in the proliferation assay.
-
-
Incubation & Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Causality Check: The 24-48 hour time point is optimal for capturing peak IL-2 secretion before it is consumed by proliferating T-cells.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and experimental supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-substrate solution (e.g., HRP-TMB).
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Self-Validation: The ELISA kit includes a standard curve of known IL-2 concentrations. The R² value of your standard curve should be >0.98 to ensure the assay is quantitative and reliable.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.
-
Plot the IL-2 concentration against the drug concentration to generate dose-response curves and calculate the IC₅₀ for CsA and Tacrolimus.[22]
-
Part 4: Choosing the Right Inhibitor for Your Research
The decision between Cyclosporin A and Tacrolimus should be driven by the specific experimental question.
| Feature | Cyclosporin A | Tacrolimus (FK506) | Rationale for Choice |
| Potency | Lower | Higher (20-100x) | Choose Tacrolimus for experiments requiring maximal inhibition at low nanomolar concentrations. |
| Cost | Generally lower | Generally higher | Cyclosporin A may be a more economical choice for large-scale screens or routine assays. |
| Treg Studies | May inhibit Treg function at low doses | May better preserve Treg function | Choose Tacrolimus for tolerance studies or when preserving Treg activity is critical.[19][20] |
| Historical Data | Extensive body of literature | Extensive body of literature | Choice may be dictated by the need to compare results with historical data using a specific agent. |
| Off-Target Concerns | Potential for calcineurin-independent effects | Also has calcineurin-independent effects | Both require careful consideration of controls; neither is a "perfectly" specific calcineurin inhibitor. |
Table 2: Decision matrix for selecting CsA vs. Tacrolimus.
Conclusion
Cyclosporin A and Tacrolimus are powerful tools for dissecting the mechanisms of T-cell activation and immunoregulation. While they share a common target in calcineurin, their distinct potencies and differential effects on immune subsets like Tregs make them non-interchangeable.[19][20] Tacrolimus offers superior potency, making it ideal for applications requiring near-complete calcineurin inhibition at low concentrations.[2][3] Cyclosporin A, while less potent, remains a robust and cost-effective tool with a vast historical dataset for comparison. The choice of inhibitor is a critical experimental parameter that requires careful consideration of the scientific question, the specific cell types involved, and the potential for confounding off-target effects. By employing validated protocols with appropriate controls, researchers can confidently leverage the unique properties of each molecule to advance our understanding of the immune system.
References
-
Wikipedia. Tacrolimus. [Link]
-
Wikipedia. Ciclosporin. [Link]
-
Shaw, J. P., et al. (2015). Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion. PMC. [Link]
-
Hemenway, C. S., & Heitman, J. (1992). Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B. PubMed. [Link]
-
Shaw, J. P., et al. (2015). Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion. PubMed. [Link]
-
Patsnap Synapse. (2024). What are FKBP inhibitors and how do they work?. [Link]
-
Miroux, C., et al. (2012). In vitro effects of cyclosporine A and tacrolimus on regulatory T-cell proliferation and function. Transplantation. [Link]
-
Almawi, W. Y., & Melemedjian, O. K. (2000). Clinical and mechanistic differences between FK506 (tacrolimus) and cyclosporin A. Nephrology Dialysis Transplantation. [Link]
-
Swanson, S. K., et al. (1992). Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B. PubMed. [Link]
-
Swanson, S. K., et al. (1992). Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B. PMC. [Link]
-
Lee, J. U., et al. (2018). The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. Frontiers in Immunology. [Link]
-
Wikipedia. Cyclophilin. [Link]
-
Almawi, W. Y., & Melemedjian, O. K. (2000). Clinical and mechanistic differences between FK506 (tacrolimus) and cyclosporin A. Nephrology Dialysis Transplantation. [Link]
-
Bueno, O. F., et al. (2002). Defective T cell development and function in calcineurin Aβ-deficient mice. PNAS. [Link]
-
Shaw, J. P., et al. (2015). Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion. ResearchGate. [Link]
-
Unitt, J. (2018). Tacrolimus. ResearchGate. [Link]
-
Kim, H., & Lim, S. W. (2023). Review of two immunosuppressants: tacrolimus and cyclosporine. PMC. [Link]
-
Miroux, C., et al. (2012). In Vitro Effects of Cyclosporine A and Tacrolimus on Regulatory T-Cell Proliferation and Function. ResearchGate. [Link]
-
Caraveo, G., et al. (2019). FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome. PMC. [Link]
-
Ianiri, G., et al. (2017). FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia. PubMed. [Link]
-
Animated biology with arpan. (2024). Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. YouTube. [Link]
-
Jiang, H., et al. (2002). Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production. PubMed. [Link]
-
PharmGKB. Tacrolimus/Cyclosporine Pathway, Pharmacodynamics. [Link]
-
Hirano, T., et al. (2019). Comparison of the IC 50 values of cyclosporine A, tacrolimus, and... ResearchGate. [Link]
-
Lee, J., et al. (2016). The correlation of IC50 values for cyclosporine and tacrolimus in (a)... ResearchGate. [Link]
-
Barten, M. J., et al. (2006). In vitro study I: Effect of tacrolimus concentration on IL-2 mRNA... ResearchGate. [Link]
-
Kim, H., & Lim, S. W. (2023). Review of two immunosuppressants: tacrolimus and cyclosporine. Journal of the Korean Association of Oral and Maxillofacial Surgeons. [Link]
-
Waiser, J., et al. (1996). Suppression of lymphocyte interleukin-2 receptor expression by glucocorticoids, cyclosporine, or both. PubMed. [Link]
-
Penninga, L., et al. (2024). Tacrolimus versus cyclosporine immunosuppression in lung transplantation: a systematic review and meta-analysis. BMJ Open Respiratory Research. [Link]
-
Webster, A. C., et al. (2005). Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients: meta-analysis and meta-regression of randomised trial data. PMC. [Link]
-
Sudhir, K., et al. (2002). Comparative study of cyclosporine and tacrolimus vs newer immunosuppressants mycophenolate mofetil and rapamycin on coronary endothelial function. PubMed. [Link]
-
Hirano, T., et al. (2019). Fig. 4 Relationship between the IC 50 values for cyclosporine A (a),... ResearchGate. [Link]
-
Dirty Medicine. (2013). Immunosuppressive pharmacology: Cyclosporine, Tacrolimus, Sirolimus: mTOR, FK, IL2. YouTube. [Link]
-
FDA. (2018). Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA. [Link]
-
de Winter, B. C. M., et al. (2022). Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. NIH. [Link]
Sources
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. Tacrolimus - Wikipedia [en.wikipedia.org]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Cyclophilin - Wikipedia [en.wikipedia.org]
- 13. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 14. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 16. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro effects of cyclosporine A and tacrolimus on regulatory T-cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Guide: Alternative Calcineurin Inhibitors to Cyclosporin A for In Vivo Studies
Executive Summary
For decades, Cyclosporin A (CsA) has been the gold standard for calcineurin inhibition in in vivo models of alloimmunity and autoimmunity. However, its narrow therapeutic index, variable pharmacokinetics (PK), and significant nephrotoxicity often confound experimental data.
This guide analyzes the primary alternatives to CsA—specifically Tacrolimus (FK506) , Voclosporin , and Pimecrolimus . While all function as Calcineurin Inhibitors (CNIs), they differ critically in potency, lipophilicity, and toxicity profiles. This document provides the technical grounding required to transition from CsA to these alternatives, including validated solubilization protocols and comparative performance metrics.
Mechanistic Divergence & Signaling Pathways
To select an alternative, one must understand the molecular divergence. While CsA binds Cyclophilin A (CypA) , alternatives like Tacrolimus and Pimecrolimus bind FKBP12 . Both complexes ultimately target the same phosphatase (Calcineurin), but the upstream binding kinetics differ significantly, influencing potency.
Figure 1: CNI Signaling Pathway & Molecular Targets
Caption: Differential binding of CNIs to immunophilins (CypA vs. FKBP12) converging on Calcineurin inhibition to block NFAT activation.
The Primary Alternative: Tacrolimus (FK506)
Tacrolimus is the most direct high-potency alternative to CsA. It is a macrolide lactone that is 10–100 times more potent than CsA in vitro and requires significantly lower dosing in vivo.
Performance Comparison: Tacrolimus vs. CsA
| Feature | Cyclosporin A (CsA) | Tacrolimus (FK506) | Implications for Research |
| Potency (IC50) | ~20–100 nM | ~0.1–2 nM | FK506 requires micro-dosing; easier to overdose. |
| Bioavailability | Variable (20–50%) | Poor/Variable (20–25%) | Both require lipid-based vehicles for oral/IP delivery. |
| Toxicity | Nephrotoxicity, Hypertension, Hyperlipidemia | Nephrotoxicity, Hyperglycemia (PTDM) | Use FK506 if lipid profile is a confounder; avoid if glucose metabolism is the study endpoint. |
| Half-Life (Rat) | ~5–7 hours | ~4–6 hours | Twice-daily (BID) dosing is often required for steady state. |
Validated Protocol: Solubilization & Administration
Challenge: Tacrolimus is practically insoluble in water (4–12 µg/mL). Standard saline dilutions will precipitate the drug, leading to erratic data.
The "Application Scientist" Formulation (Stock Solution):
-
Solvent: Dissolve Tacrolimus powder in 100% Ethanol or DMSO to create a 10 mg/mL stock.
-
Surfactant: Add Cremophor EL (Kolliphor EL) or Tween 80 in a 1:1 ratio with the solvent.
-
Diluent: Dilute with sterile saline (0.9% NaCl) immediately before injection.
-
Final Vehicle Composition: 5% Ethanol / 5% Cremophor / 90% Saline.
-
Dosing Regimens (Rodent Models):
-
Mice: 0.1 – 3.0 mg/kg (IP or PO), Daily.
-
Note: 1.0 mg/kg FK506 is roughly equivalent to 30 mg/kg CsA in allograft survival models.
-
-
Rats: 0.1 – 1.0 mg/kg (IP or PO), Daily.
Next-Generation Alternatives: Voclosporin & Pimecrolimus
When Tacrolimus is unsuitable (e.g., due to diabetes induction or neurotoxicity), these structural analogs offer refined profiles.
Voclosporin: The "Optimized CsA"
Voclosporin is a structural analog of CsA with a modified functional group (carbon chain extension on amino acid 1).
-
Key Advantage: It does not competitively inhibit the metabolism of other drugs (like mycophenolate) and has a more predictable PK profile than CsA.
-
Potency: ~4x more potent than CsA.
-
Use Case: Ideal for lupus nephritis models where consistent drug exposure is critical and CsA metabolite toxicity is a concern.
Pimecrolimus: The "Topical Specialist"
A semi-synthetic derivative of ascomycin (related to Tacrolimus).
-
Key Advantage: High lipophilicity prevents significant systemic absorption when applied topically.
-
Use Case: Dermatology studies (Atopic Dermatitis models). It effectively inhibits T-cell activation in the skin without the systemic immunosuppression seen with Tacrolimus.
Experimental Workflow: From Compound to Data
This self-validating workflow ensures that observed effects are due to CNI activity, not vehicle toxicity or precipitation.
Figure 2: In Vivo CNI Administration Workflow
Caption: Critical workflow for hydrophobic CNIs. Note the requirement for surfactant-based solubilization before aqueous dilution.
Toxicity Management: The Nephrotoxicity "Achilles Heel"
All CNIs cause nephrotoxicity via afferent arteriolar vasoconstriction. However, the mechanism of toxicity varies slightly, allowing for strategic selection.
-
CsA Toxicity: Heavily linked to metabolite accumulation and TGF-beta upregulation.
-
Tacrolimus Toxicity: Similar histological damage (hyalinosis) but occurs at much lower absolute concentrations.
-
Mitigation Strategy:
-
Salt Depletion: Avoid low-salt diets, which exacerbate CNI nephrotoxicity.
-
Monitoring: Measure serum creatinine and BUN weekly.
-
Alternative Selection: If nephrotoxicity is the study-limiting factor, Voclosporin is the preferred alternative due to its lower metabolite load.
-
References
-
Comparison of Tacrolimus and Cyclosporine Efficacy: Comparison of efficacy and safety of tacrolimus and cyclosporine in transplant recipients. [Link]
-
Voclosporin Mechanism & Pharmacokinetics: Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles. [Link][1]
-
Pimecrolimus vs. Tacrolimus (Dermatology): Tacrolimus ointment is more effective than pimecrolimus cream with a similar safety profile in the treatment of atopic dermatitis. [Link][2]
-
CNI Nephrotoxicity Mechanisms: Calcineurin Inhibitor Nephrotoxicity Through the Lens of Longitudinal Histology: Comparison of Cyclosporine and Tacrolimus Eras. [Link]
-
Tacrolimus Solubility & Formulation: Solubility of tacrolimus in different vehicles and self-micro-emulsifying drug delivery systems. [Link]
Sources
Comparative Analysis of Cyclosporin A Effects on Different Cell Types
Executive Summary: The Therapeutic Index Paradox
Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, yet its utility is defined by a precarious balance between T-cell suppression (efficacy) and renal epithelial toxicity (safety).[1] While newer calcineurin inhibitors (CNIs) like Tacrolimus (FK506) and mTOR inhibitors like Rapamycin (Sirolimus) offer alternatives, CsA’s unique pharmacokinetic profile retains clinical relevance.
This guide provides a technical comparison of CsA against its primary alternatives, focusing on the cellular mechanisms that drive both therapeutic success in lymphocytes and off-target damage in renal and hepatic tissues.
Mechanistic Foundation: The Calcineurin Blockade
To understand the cellular divergence, we must first map the primary mechanism of action. CsA does not inhibit Calcineurin (CaN) directly; it requires an intracellular cofactor.
Signaling Pathway Visualization
The following diagram illustrates the convergent points of CsA and Tacrolimus on the NFAT pathway, contrasted with Rapamycin’s distinct mTOR inhibition.
Figure 1: Comparative signaling nodes. CsA and Tacrolimus converge on Calcineurin inhibition, whereas Rapamycin targets mTOR, leading to distinct cellular outcomes.
Comparative Efficacy: T-Lymphocytes
In T-cells, the goal is the inhibition of Interleukin-2 (IL-2) transcription. While CsA is effective, Tacrolimus demonstrates higher potency.[2]
Quantitative Comparison Table
The following data synthesizes performance across standard in vitro assays.
| Feature | Cyclosporin A (CsA) | Tacrolimus (FK506) | Rapamycin (Sirolimus) |
| Primary Target | Calcineurin (via Cyclophilin) | Calcineurin (via FKBP12) | mTOR (via FKBP12) |
| IC50 (T-Cell Proliferation) | 10 – 100 nM [1] | 0.1 – 0.5 nM [1] | 0.1 – 1.0 nM [2] |
| IL-2 Inhibition | Complete blockage of transcription | Complete blockage (Higher potency) | Minimal effect on IL-2 production; blocks IL-2 signaling |
| Binding Protein | Cyclophilin A (CypA) | FKBP12 | FKBP12 |
| Polyfunctionality Impact | Reduces IFN-γ/TNF-α/IL-2 co-expression | Reduces IFN-γ/TNF-α/IL-2 co-expression | Blocks G1-S transition |
Scientist's Insight: While Tacrolimus is ~100x more potent on a molar basis, CsA is often preferred in specific clinical contexts due to its different side-effect profile (e.g., less diabetogenic than Tacrolimus). However, in pure T-cell suppression assays, Tacrolimus is the superior inhibitor.
Off-Target Toxicity: Renal Tubular Epithelial Cells (HK-2)
The limiting factor for CsA is nephrotoxicity.[3] Unlike T-cells where the effect is therapeutic, in Proximal Tubular Cells (HK-2), CsA induces a cascade of oxidative damage.
The Mechanism of Nephrotoxicity
CsA toxicity in HK-2 cells is distinct from its T-cell mechanism:
-
Mitochondrial Dysfunction: CsA inhibits the mitochondrial permeability transition pore (mPTP) but paradoxically increases Reactive Oxygen Species (ROS).
-
ER Stress: CsA induces the Unfolded Protein Response (UPR), elevating GRP78 and CHOP markers.
-
Cytotoxicity Gap: The IC50 for cytotoxicity in kidney cells is significantly higher than the therapeutic IC50 in T-cells, but local accumulation in the kidney narrows this safety margin.
Experimental Data Point:
-
HK-2 Cell IC50 (Cytotoxicity): ~16.9 µM (24h exposure) [3].
-
Comparison: This is >1000x the concentration required to inhibit T-cells, yet chronic low-dose exposure in vivo leads to fibrosis.
Nephrotoxicity Assessment Workflow
Use this workflow to validate drug safety profiles in vitro.
Figure 2: Standardized workflow for assessing nephrotoxic potential in HK-2 human proximal tubular cells.
Metabolic Impact: Hepatocytes
CsA is extensively metabolized by the liver, creating a potential for drug-drug interactions (DDIs).
-
Enzyme Inhibition: CsA is a potent inhibitor of CYP3A4 and transporters like P-glycoprotein (P-gp) .
-
Comparative Effect:
-
CsA: Strong CYP3A4 inhibition. Increases exposure of statins, digoxin.
-
Tacrolimus: Metabolized by CYP3A4 but is a weaker inhibitor than CsA.
-
Rapamycin: Substrate of CYP3A4; less inhibitory potential than CsA.
-
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Calcineurin Phosphatase Activity Assay (Malachite Green)
Purpose: To verify the mechanism of action (CaN inhibition) quantitatively.
Reagents:
-
Lysis Buffer (Phosphate-free is critical).
-
RII Phosphopeptide Substrate (specific for Calcineurin).[4]
-
Recombinant Calcineurin (Positive Control).
Step-by-Step:
-
Desalting (Critical Step): Lysates must be passed through a desalting column (e.g., Sephadex G-25) to remove endogenous free phosphate. Failure here results in high background noise.
-
Reaction Setup:
-
Well A: Lysate + Vehicle (Max Activity).
-
Well B: Lysate + CsA (Test).
-
Well C: Lysate + EGTA (Negative Control - CaN is Ca2+ dependent).
-
-
Incubation: Add RII substrate and incubate at 30°C for 30 minutes.
-
Termination: Add Malachite Green reagent to stop the reaction.
-
Read: Measure Absorbance at 620 nm.
-
Calculation: Activity = (OD_sample - OD_blank) converted to pmol PO4 release via standard curve [4].
Protocol B: HK-2 Cytotoxicity Profiling
Purpose: To determine the therapeutic window.
-
Seeding: Plate HK-2 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Prepare serial dilutions of CsA (0.1 µM to 100 µM). Include Vehicle (DMSO < 0.1%) control.
-
Exposure: Incubate for 24h or 48h.
-
Detection (CCK-8/WST-1): Add reagent directly to wells (avoid washing to prevent cell loss). Incubate 2h.
-
Analysis: Calculate % Viability relative to DMSO control.
-
Validation: If IC50 > 50 µM, check solubility of CsA; precipitation can cause false readings.
References
-
Wen, R. (2020).[6] Comparison of Cyclosporin A and Tacrolimus in the Field of Organ Transplantation . IOP Conference Series: Earth and Environmental Science. Link
-
Dumont, F.J., et al. (1990). The immunosuppressive macrolides FK-506 and rapamycin act as reciprocal antagonists in murine T cells . Journal of Immunology. Link
-
Li, X., et al. (2014). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity . Toxicology Research. Link
-
R&D Systems. Inhibition of Calcineurin Phosphatase Activity Protocol . Biotechne Resources. Link
-
Naesens, M., et al. (2009). Calcineurin Inhibitor Nephrotoxicity . Clinical Journal of the American Society of Nephrology. Link
Sources
- 1. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
confirming the immunosuppressive activity of a new cyclosporin A analog
Introduction & Strategic Overview
The development of new Cyclosporin A (CsA) analogs aims to retain the potent immunosuppressive efficacy of the parent molecule while mitigating its dose-limiting nephrotoxicity and hepatotoxicity. As a researcher, your primary objective is not merely to show inhibition, but to demonstrate specific Calcineurin (CaN) suppression distinct from general cytotoxicity.
This guide moves beyond basic screening. It details a self-validating workflow to confirm the Mechanism of Action (MoA) via the NFAT signaling pathway, quantify potency relative to the gold standard (CsA), and establish a Therapeutic Index (TI).
Mechanistic Validation: The Calcineurin-NFAT Pathway[1]
Before assessing potency, you must confirm the analog functions via the canonical pathway: binding Cyclophilin A (CypA) to inhibit the phosphatase activity of Calcineurin.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of CsA and its analogs.
Figure 1: The Calcineurin-NFAT signaling axis. CsA analogs must form a complex with CypA to block Calcineurin-mediated dephosphorylation of NFAT, preventing nuclear translocation.
Primary Efficacy: Mixed Lymphocyte Reaction (MLR)[2][3]
The Mixed Lymphocyte Reaction (MLR) is the "gold standard" for assessing T-cell suppression in a physiological context. Unlike simple mitogen stimulation (e.g., ConA or PMA/Ionomycin), MLR mimics the allogeneic recognition responsible for transplant rejection.
Critical Parameter: We utilize CFSE dilution rather than Thymidine incorporation. This allows simultaneous assessment of cell viability (via 7-AAD/DAPI) and proliferation generation-by-generation, ensuring reduced proliferation isn't due to cell death.
Experimental Protocol (CFSE-Based MLR)
-
Responder Preparation:
-
Isolate PBMCs from Donor A.
-
Label cells with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 min at 37°C.
-
Quench with FBS-rich media and wash 3x.
-
-
Stimulator Preparation:
-
Isolate PBMCs from Donor B (mismatched HLA).
-
Treat with Mitomycin C (50 µg/mL) for 30 min or irradiate (30 Gy) to prevent Stimulator proliferation.
-
-
Co-Culture Setup:
-
Mix Responder:Stimulator at 1:1 ratio (e.g., 2x10^5 cells each) in 96-well U-bottom plates.
-
Treatment: Add CsA (Reference) and Analog (Test) in a serial dilution (0.1 nM to 1000 nM).
-
Controls:
-
Negative: Responder only (unstimulated).
-
Positive: Responder + Stimulator + Vehicle (DMSO).
-
-
-
Incubation: Culture for 5-7 days at 37°C, 5% CO2.
-
Analysis:
-
Stain with anti-CD3 (T-cell marker) and 7-AAD (Viability).
-
Gate on Live CD3+ cells. Analyze CFSE peaks.
-
Reference Data for Validation
Your analog must be benchmarked against these established values:
| Compound | Assay Type | IC50 Range (Potency) | Notes |
| Cyclosporin A (Ref) | MLR (PBMC) | 10 – 50 nM | High variability between donors; always run internal control. |
| Tacrolimus (FK506) | MLR (PBMC) | 0.1 – 0.5 nM | ~100x more potent than CsA; useful as a high-potency control. |
| New Analog | MLR (PBMC) | To be determined | Target: Equivalent IC50 with improved safety profile. |
Expert Insight: If your analog shows high potency in MLR but fails the enzymatic assay (Section 4), it may be acting via off-target toxicity rather than specific immunosuppression.
Target Specificity: Calcineurin Phosphatase Assay
To prove the analog is a true Calcineurin Inhibitor (CNI), you must measure the inhibition of phosphatase activity directly. We use the RII Phosphopeptide substrate with Malachite Green detection.[1][2] This is superior to pNPP substrates due to higher specificity for Calcineurin.
Assay Workflow Logic
The following diagram details the enzymatic reaction and detection steps.
Figure 2: Colorimetric Calcineurin Phosphatase Inhibition Assay. The assay detects free inorganic phosphate (Pi) released from the RII peptide.
Detailed Protocol
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl2, 1 mM CaCl2.
-
Note: Exogenous Calmodulin (0.5 µM) is required for full activation.
-
-
Complex Formation: Pre-incubate Recombinant Calcineurin (CaN) with Cyclophilin A (CypA) and the Test Analog for 15 mins.
-
Crucial: CsA requires CypA to inhibit CaN. If you omit CypA, CsA will not inhibit the enzyme, providing a false negative.
-
-
Reaction Start: Add RII Phosphopeptide (0.15 mM final). Incubate 30 min at 30°C.
-
Detection: Add Malachite Green reagent.[2][3][4] Incubate 20 min at RT for color development.
-
Quantification: Read Absorbance at 620 nm.
-
Calculation: % Inhibition =
-
Safety & Selectivity: The Therapeutic Index
A potent inhibitor is useless if it kills the host cells. You must distinguish between cytostasis (stopping proliferation, desired) and cytotoxicity (killing cells, undesired).
Cytotoxicity Protocol (HepG2 & HEK293)
Since CsA is hepatotoxic and nephrotoxic, use HepG2 (Liver) and HEK293 (Kidney) lines.
-
Seeding: 1x10^4 cells/well in 96-well plates. Adhere overnight.
-
Exposure: Treat with Analog (0.1 – 100 µM) for 48 hours.
-
Readout: MTT Assay (Mitochondrial activity) or LDH Release (Membrane integrity).
-
Recommendation: LDH is better for distinguishing necrosis from the cytostatic effects of cell cycle arrest.
-
Calculating the Therapeutic Index (TI)
The TI represents the safety margin.
Success Criteria:
-
CsA Reference: Typically has a TI of ~100-200 in vitro (depending on cell type).
-
Target for Analog: You aim for a TI > CsA .
-
Scenario A: Analog IC50 is higher (less potent), but CC50 is much higher (safer). Result: Viable candidate.
-
Scenario B: Analog IC50 is lower (more potent), but CC50 is lower (more toxic). Result: High risk candidate.
-
References
-
Mechanism of Action: Matsuda, S., & Koyasu, S. (2000).[5] Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119-125.[5] Link
-
MLR Protocol & IC50: Ho, S., et al. (1996). The mechanism of action of cyclosporin A and FK506. Clinical Immunology and Immunopathology, 80(3), S40-S45.[6] Link
-
Calcineurin Assay: R&D Systems. (n.d.). Inhibition of Calcineurin Phosphatase Activity Protocol. Link
-
Malachite Green Methodology: BenchChem. (2025).[2] Application Notes and Protocols for Calcineurin Activity Assay. Link
-
Cytotoxicity Models: Gijbels, E., et al. (2024). Cyclosporine-A induced cytotoxicity within HepG2 cells.[7][8][9] Drug and Chemical Toxicology. Link
Sources
- 1. Enzo Life Sciences Calcineurin Phosphatase assay kit (1x96wells), Quantity: | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. eubopen.org [eubopen.org]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug toxicity mechanisms in human hepatoma HepG2 cells: cyclosporin A and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine-A induced cytotoxicity within HepG2 cells by inhibiting PXR mediated CYP3A4/CYP3A5/MRP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cyclosporin A's Mechanism of Action: A Comparative Technical Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.
Introduction: The Specificity Challenge in Calcineurin Inhibition
Cyclosporin A (CsA) remains a cornerstone in immunosuppression, yet its utility is defined by a delicate balance between efficacy and toxicity. While often categorized simply as a "Calcineurin Inhibitor" (CNI), CsA’s mechanism is distinct from alternatives like Tacrolimus (FK506) or Voclosporin. The specificity of CsA relies not on direct enzyme inhibition, but on the formation of a gain-of-function ternary complex with Cyclophilin A (CpA) .
This guide dissects the molecular specificity of CsA, contrasting it with high-potency alternatives (Tacrolimus, Voclosporin) and non-immunosuppressive analogs (Alisporivir). We provide field-proven protocols to experimentally validate this specificity, distinguishing on-target calcineurin inhibition from off-target cyclophilin-binding effects.
Mechanistic Architecture: Binding vs. Effect
To evaluate specificity, one must distinguish between immunophilin binding and calcineurin inhibition . CsA and Tacrolimus converge on the same effector (Calcineurin) but utilize distinct intracellular chaperones (Cyclophilins vs. FKBPs).
Comparative Signaling Pathway
The following diagram illustrates the distinct entry points for CsA, Tacrolimus, and the non-immunosuppressive analog Alisporivir. Note how Alisporivir binds Cyclophilin A but structurally prohibits the subsequent binding to Calcineurin, thereby isolating the viral inhibition pathway from immunosuppression.[1]
Figure 1: Comparative Mechanism of Action. CsA and Voclosporin share the Cyclophilin pathway, while Tacrolimus utilizes FKBP12. Alisporivir serves as a specificity control, binding Cyclophilin without engaging Calcineurin.
Comparative Performance Data
The following data synthesizes binding affinities and functional inhibition constants. Use these benchmarks to validate your own experimental results.
| Parameter | Cyclosporin A (CsA) | Tacrolimus (FK506) | Voclosporin | Alisporivir |
| Primary Target | Cyclophilin A (CpA) | FKBP12 | Cyclophilin A (CpA) | Cyclophilin A (CpA) |
| Immunophilin Kd | ~13–37 nM [1] | < 1 nM [2] | ~15 nM [1] | High Affinity |
| CaN Inhibition (IC50) | ~200–500 nM (PBMC) | ~2–5 nM (PBMC) | ~50–100 nM | > 10,000 nM (Inactive) [3] |
| Relative Potency | 1x (Baseline) | ~100x | ~4x | N/A (Antiviral only) |
| Specificity Profile | Moderate. Off-target mitochondrial effects via CypD.[2] | High. Specific to FKBP pathway. | High. Improved metabolic stability & potency. | High. Specific to Cyclophilin (No CaN effect). |
Key Insight: While Tacrolimus is significantly more potent (lower IC50), CsA's interaction with mitochondrial Cyclophilin D (CypD) provides a unique off-target mechanism that affects mitochondrial permeability transition pores (mPTP), contributing to both its nephrotoxicity profile and potential neuroprotective properties in ischemia models.
Experimental Protocols for Specificity Evaluation
To rigorously evaluate CsA specificity, you must decouple the phosphatase activity from general cellular toxicity.
Protocol A: In Vitro Calcineurin Phosphatase Activity Assay
Objective: Quantify direct enzymatic inhibition in a cell-free system.
Scientific Rationale: This assay uses the RII phosphopeptide, a substrate specific for Calcineurin (PP2B) that is not efficiently dephosphorylated by PP1 or PP2A, ensuring specificity. We add exogenous Calmodulin because Calcineurin is Ca²⁺/Calmodulin-dependent.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µM EDTA, 100 µM EGTA, 0.2% NP-40.[3]
-
Assay Buffer (2X): 100 mM Tris (pH 7.5), 200 mM NaCl, 12 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 1 mg/mL BSA.
-
Substrate: RII Phosphopeptide (DLDVPIPGRFDRRVS(PO3)VAAE).
-
Activator: Recombinant Calmodulin (Final conc. 1 µM).
-
Detection: Malachite Green Reagent (for free phosphate).[3][4][5]
Workflow:
-
Desalting (Critical): Pass cell lysates through a spin desalting column (e.g., Sephadex G-25) to remove endogenous free phosphate and ATP, which cause high background noise.
-
Enzyme Assembly: In a 96-well plate, mix:
-
Equilibration: Incubate at 30°C for 10 minutes. Why: Allows formation of the Drug-Immunophilin-Calcineurin complex.
-
Reaction Start: Add 10 µL RII Substrate (Final conc. ~150 µM). Incubate 30 min at 30°C.
-
Termination: Add 100 µL Malachite Green Reagent. Incubate 20 min at RT for color development.
-
Read: Absorbance at 620 nm.
Protocol B: Cellular NFAT Reporter Specificity Assay
Objective: Assess functional specificity in a living system (membrane permeability + pathway integrity).
Scientific Rationale: Inhibition of CaN prevents NFAT dephosphorylation. By using a Luciferase reporter driven by NFAT response elements, we measure the functional outcome of the drug.[7][8][9]
Step-by-Step:
-
Cell Line: Jurkat T-cells stably transfected with NFAT-Luciferase reporter.[8]
-
Seeding: 50,000 cells/well in RPMI-1640 (phenol-red free).
-
Treatment: Treat cells with CsA, Tacrolimus, or Alisporivir for 1 hour.
-
Stimulation: Add PMA (10 ng/mL) and Ionomycin (1 µM) .
-
Causality: Ionomycin raises intracellular Ca²⁺ to activate Calcineurin; PMA activates PKC (AP-1 pathway). Both are required for maximal NFAT transcription.
-
-
Incubation: 6 hours at 37°C.
-
Lysis/Detection: Add Luciferase substrate and measure luminescence.[7][8]
-
Validation: Alisporivir should show no reduction in luminescence (specificity control), whereas CsA and Tacrolimus will show dose-dependent inhibition.
Visualizing the Experimental Workflow
The following Graphviz diagram outlines the logic flow for determining if a compound acts via the specific CsA mechanism (Calcineurin Inhibition) or a non-specific toxicity mechanism.
Figure 2: Specificity Screening Workflow. A tiered approach to distinguishing true Calcineurin inhibitors from general toxins.
References
-
Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Acta Crystallographica Section D. (2010).[10]
-
Clinical and mechanistic differences between FK506 (tacrolimus) and cyclosporin A. Nephrology Dialysis Transplantation. (2000).
-
Alisporivir: A new class of non-immunosuppressive cyclophilin inhibitors. Future Virology. (2012).
-
A fluorimetric method for determination of calcineurin activity. NIH / PMC. (2014).
-
Inhibition of Calcineurin Phosphatase Activity. R&D Systems Protocols.
Sources
- 1. ovid.com [ovid.com]
- 2. The cyclophilin inhibitor alisporivir prevents hepatitis C virus-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 5. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
